Cetirizine Impurity D
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Cl2N2/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26/h1-18,29-30H,19-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKWYPRSELVIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346451-15-8, 856841-95-7 | |
| Record name | Cetirizine hydrochloride impurity, cetirizine dimer- [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346451158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K68SCT4TX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Formation mechanism of Cetirizine Dimer Impurity
An In-depth Technical Guide on the Formation Mechanism of Cetirizine Dimer Impurity
Introduction
Cetirizine, a potent second-generation H1 histamine receptor antagonist, is widely prescribed for the management of allergic rhinitis and chronic urticaria. Its high efficacy and favorable safety profile, characterized by minimal sedative effects, have established it as a cornerstone in allergy treatment. As with any pharmaceutical active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and therapeutic efficacy. The identification and control of impurities generated during synthesis or degradation are critical aspects of drug development and manufacturing, mandated by regulatory bodies worldwide.
One of the known process-related impurities in the synthesis of cetirizine is the Cetirizine Dimer Impurity, also identified in the European Pharmacopoeia as Cetirizine Impurity D. This guide provides a comprehensive technical overview of the formation mechanism of this impurity, intended for researchers, scientists, and drug development professionals. It will cover the proposed chemical pathway for its formation, influencing factors, analytical detection methods, and strategies for its control.
Identification and Structure of the Cetirizine Dimer Impurity
The Cetirizine Dimer Impurity is a distinct chemical entity formed as a byproduct during the synthesis of cetirizine. Its chemical structure has been elucidated and is well-characterized.
-
Chemical Name: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine[1][2][3][4]
-
Synonyms: Cetirizine Dimer Impurity (USP), Cetirizine EP Impurity D[1][2][3][4][5]
-
Molecular Formula: C₃₄H₃₆Cl₂N₂
-
Molecular Weight: 555.57 g/mol
The structure consists of a central piperazine ring where both nitrogen atoms are substituted with a (4-chlorophenyl)phenylmethyl group.
Proposed Formation Mechanism
The Cetirizine Dimer Impurity is predominantly considered a synthesis-related impurity , arising from a di-alkylation reaction on the piperazine ring, rather than a degradant of the final cetirizine molecule. The most plausible formation pathway occurs during the synthesis of the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, which is subsequently used to produce cetirizine.
The core reaction is a nucleophilic substitution where the nitrogen atom(s) of piperazine attack the electrophilic carbon of 4-chlorobenzhydryl chloride.
Step 1: Mono-alkylation (Desired Reaction) In the intended synthetic route, one nitrogen atom of piperazine reacts with one molecule of 4-chlorobenzhydryl chloride to form the desired intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine.
Step 2: Di-alkylation (Dimer Formation) However, the mono-alkylated product still possesses a reactive secondary amine. Under certain reaction conditions, this second nitrogen atom can undergo a subsequent alkylation with another molecule of 4-chlorobenzhydryl chloride, leading to the formation of the symmetrical dimer, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.
Caption: Proposed synthetic pathway for the formation of Cetirizine Dimer Impurity.
Factors Influencing Dimer Formation:
-
Stoichiometry: An excess of 4-chlorobenzhydryl chloride relative to piperazine significantly increases the probability of di-alkylation.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can promote the formation of the dimer.
-
Base and Solvent: The choice of base and solvent can influence the reactivity of the piperazine nitrogens and the solubility of the intermediates, thereby affecting the product distribution.
-
Use of Protecting Groups: A common strategy to prevent di-alkylation is the use of a mono-protected piperazine derivative (e.g., N-Boc-piperazine or N-formyl piperazine). The protecting group blocks one nitrogen atom, allowing for selective mono-alkylation on the other. The protecting group is then removed in a subsequent step.
Quantitative Data on Cetirizine Dimer Impurity
The concentration of the Cetirizine Dimer Impurity is typically controlled to be within the limits specified by pharmacopoeias. While extensive quantitative data from manufacturing batches is proprietary, forced degradation and process development studies provide insights into the levels at which this impurity can be formed.
| Condition/Source | Reported Level of Dimer Impurity | Reference |
| Process-related impurity in Cetirizine Dihydrochloride | 0.1-0.15% | [6][7] |
| Forced degradation studies (Acidic) | Degradation of cetirizine observed, but dimer not specified as a primary degradant. | [8][9][10] |
| Forced degradation studies (Alkaline) | Degradation of cetirizine observed, but dimer not specified as a primary degradant. | [8][9][10] |
| Forced degradation studies (Oxidative) | Primary degradation product is Cetirizine N-oxide. | [7][11][12][13][14] |
Experimental Protocols
Illustrative Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine and Potential Dimer Formation
This protocol illustrates a typical N-alkylation where the dimer can be formed as a byproduct.
Materials:
-
Piperazine
-
4-Chlorobenzhydryl chloride
-
Potassium carbonate (or another suitable base)
-
Toluene (or another suitable solvent)
-
Deionized water
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
To a stirred solution of piperazine (excess) in toluene, add potassium carbonate.
-
Heat the mixture to a specified temperature (e.g., 80°C).
-
Slowly add a solution of 4-chlorobenzhydryl chloride in toluene to the reaction mixture.
-
Maintain the reaction at the set temperature for several hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
The organic layer is washed with water.
-
The product can be extracted into an acidic aqueous layer and then re-precipitated by basifying the aqueous layer.
-
The crude product is then analyzed by HPLC to determine the ratio of the desired mono-alkylated product to the di-alkylated dimer impurity.
Analytical Method for Detection and Quantification of Cetirizine Dimer Impurity by HPLC
A stability-indicating RP-HPLC method is typically used for the determination of cetirizine and its related substances, including the dimer impurity.
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[14][15]
-
Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate buffer, pH adjusted to 5.5.[14][15]
-
Mobile Phase B: Acetonitrile/Methanol/Tetrahydrofuran mixture.[14][15]
-
Gradient: A suitable gradient program to elute cetirizine and all its impurities.
-
Column Temperature: Ambient or controlled at 25°C.[11]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Cetirizine Dimer Impurity reference standard in a suitable diluent (e.g., mobile phase). Prepare working standards by appropriate dilution.
-
Test Solution: Accurately weigh and dissolve the cetirizine API or drug product in the diluent to a known concentration.
Caption: General workflow for the analytical detection of Cetirizine Dimer Impurity.
Conclusion and Recommendations
The Cetirizine Dimer Impurity, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is primarily a process-related impurity formed during the synthesis of cetirizine. Its formation is attributed to the di-alkylation of the piperazine ring. The presence of this impurity can be effectively controlled through careful optimization and control of the synthetic process.
Recommendations for Control:
-
Stoichiometric Control: Precise control of the molar ratio of 4-chlorobenzhydryl chloride to the piperazine starting material is crucial to minimize di-alkylation.
-
Use of Protecting Groups: Employing a mono-protected piperazine derivative is a highly effective strategy to ensure selective mono-alkylation.
-
Process Parameter Optimization: Optimization of reaction temperature, time, and the choice of solvent and base can further enhance the selectivity towards the desired mono-alkylated product.
-
Robust Analytical Monitoring: Implementation of a validated, stability-indicating HPLC method is essential for the routine monitoring of the dimer impurity in both the API and the final drug product, ensuring compliance with regulatory standards.
References
- 1. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of Cetirizine Impurity D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Cetirizine Impurity D, a process-related impurity in the synthesis of the antihistamine Cetirizine. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for key data, analytical methodologies, and characterization workflows. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for analysis are provided.
Introduction
Cetirizine is a widely used second-generation H1 histamine receptor antagonist. During its synthesis, various impurities can be formed, one of which is this compound. The identification, quantification, and control of such impurities are critical for ensuring the safety and efficacy of the final drug product. This guide focuses specifically on the physicochemical characteristics of this compound, also known by its synonyms, Cetirizine Dimer Impurity or 1,4-bis((4-chlorophenyl)phenylmethyl)piperazine.
Chemical Identity and Structure
This compound is a symmetrical molecule formed by the linkage of two benzhydryl moieties to a central piperazine ring.
-
IUPAC Name: 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine[1]
-
Synonyms: Cetirizine Dimer Impurity (USP), Cetirizine EP Impurity D[2][3][4]
The dihydrochloride salt is also a common form of this impurity.
Physicochemical Properties
A summary of the available quantitative physicochemical data for this compound is presented in the tables below. It is important to note that some of these values are calculated and have not been experimentally determined in all cases.
Table 1: General Physicochemical Properties
| Property | Value | Form | Source |
| Appearance | Off-white solid | Solid | [3] |
| Melting Point | 165-175 °C | Free Base | [10] |
| Boiling Point | Not Available | - | |
| pKa | Not Available | - |
Table 2: Solubility and Partition Coefficient
| Property | Value | Conditions | Source |
| Solubility | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO) | Not Specified | [3][8] |
| LogP (Calculated) | 7.49 | Not Applicable | [5] |
Experimental Protocols
The following sections detail the methodologies for the analysis and characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
The purity of this compound is typically determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a general protocol adapted from methods used for the analysis of Cetirizine and its related substances.[11][12][13][14]
Objective: To separate and quantify this compound from the active pharmaceutical ingredient (API) and other potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[13]
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (or other suitable buffer salts)
-
Phosphoric acid or sodium hydroxide (for pH adjustment)
-
Purified water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.05 M sodium dihydrogen phosphate buffer (pH adjusted to 3.8 with phosphoric acid)[14]
-
Mobile Phase B: Acetonitrile[14]
-
Gradient: A time-based gradient can be optimized to achieve the best separation. A typical starting point could be a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 40 °C[14]
-
Detection Wavelength: 232 nm[14]
-
Injection Volume: 10 µL[14]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.
-
Sample Preparation: Prepare the sample containing this compound by dissolving it in the same diluent used for the standard preparation.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The amount of this compound in the sample can be determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding standard.
Characterization by Mass Spectrometry and NMR
The structural confirmation of this compound is typically achieved through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
4.2.1. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is a common technique for the analysis of such compounds.
-
Expected Ion: In positive ion mode, the expected protonated molecule [M+H]⁺ for the free base would be at m/z 487.16.[1]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information based on the resulting daughter ions.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and chlorophenyl rings, as well as the protons of the piperazine ring and the methine protons.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, confirming the overall structure.[1]
-
2D NMR Techniques: Techniques such as COSY and HSQC can be employed to establish the connectivity between protons and carbons, providing unambiguous structural elucidation.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the identification and characterization of this compound.
Conclusion
References
- 1. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]
- 3. allmpus.com [allmpus.com]
- 4. epichem.com [epichem.com]
- 5. chemscene.com [chemscene.com]
- 6. Cetirizine EP Impurity D - CAS - 346451-15-8 | Axios Research [axios-research.com]
- 7. GSRS [precision.fda.gov]
- 8. allmpus.com [allmpus.com]
- 9. htsbiopharma.com [htsbiopharma.com]
- 10. Cetirizine Dihydrochloride Imp. D (EP) - Analytica Chemie [analyticachemie.in]
- 11. shimadzu.com [shimadzu.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
An In-depth Technical Guide to Cetirizine Impurity D (CAS Number: 346451-15-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine, a widely used second-generation antihistamine, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this control is the identification and characterization of impurities that may arise during its synthesis or storage. This technical guide provides a comprehensive overview of Cetirizine Impurity D, a known process-related impurity. This document details its chemical identity, potential formation pathways, analytical methodologies for its detection and quantification, and a summary of its known physicochemical properties. The information presented is intended to support researchers, analytical scientists, and drug development professionals in understanding and controlling this impurity in cetirizine drug substances and products.
Introduction to Cetirizine and its Impurities
Cetirizine, chemically known as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent and selective histamine H1-receptor antagonist.[1][2] Its non-sedating properties have made it a cornerstone in the treatment of allergic rhinitis and chronic urticaria.[2][3] The synthesis of cetirizine is a multi-step process, and like any chemical synthesis, it is susceptible to the formation of impurities. These impurities can be process-related, degradation products, or isomers. Regulatory authorities worldwide require stringent control of these impurities to ensure the safety and quality of the final drug product.
This compound is identified as a dimer of the benzhydrylpiperazine moiety of cetirizine.[4] Understanding its formation and having robust analytical methods for its control are crucial for manufacturers of cetirizine.
Physicochemical Properties of this compound
This compound is chemically known as 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine. It is also referred to as Cetirizine Dimer Impurity in the United States Pharmacopeia (USP).[4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 346451-15-8 | [4] |
| Chemical Name | 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine | [4] |
| Synonyms | Cetirizine Dimer Impurity (USP) | [4] |
| Molecular Formula | C₃₀H₂₈Cl₂N₂ | |
| Molecular Weight | 487.47 g/mol | |
| Appearance | White to Off-White Solid |
Potential Formation Pathway of this compound
The formation of this compound is likely to occur during the synthesis of the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, or during the subsequent steps leading to the final cetirizine molecule. One of the common synthetic routes to cetirizine involves the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable two-carbon side chain containing a carboxylic acid or its precursor.[5][6][7]
The formation of the dimer impurity can be postulated to occur through a side reaction where two molecules of a reactive benzhydryl intermediate, such as 4-chlorobenzhydryl chloride, react with one molecule of piperazine. Alternatively, an already formed 1-[(4-chlorophenyl)phenylmethyl]piperazine molecule could react with another molecule of 4-chlorobenzhydryl chloride. The reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, can influence the extent of this side reaction.
Figure 1: Postulated formation pathway of this compound.
Analytical Methodologies
The primary analytical technique for the detection and quantification of this compound, along with other related substances in cetirizine, is High-Performance Liquid Chromatography (HPLC). Several HPLC methods have been developed and validated for this purpose, often referencing the United States Pharmacopeia (USP) monograph for Cetirizine Hydrochloride.[8][9][10]
Experimental Protocol: HPLC Method for Cetirizine and its Impurities
The following is a representative HPLC method compiled from various sources for the analysis of cetirizine and its related compounds, including Impurity D.[9][11][12][13]
| Parameter | Condition |
| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | A mixture of 0.05 M potassium dihydrogen phosphate buffer, acetonitrile, methanol, and tetrahydrofuran (e.g., in a ratio of 60:25:10:5, v/v/v/v), with the pH adjusted to around 5.5. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 230 nm |
| Column Temperature | Ambient |
| Sample Preparation | Accurately weigh and dissolve the cetirizine sample in the mobile phase to a final concentration of about 1 mg/mL. |
| Standard Preparation | Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 µg/mL). |
System Suitability: The method should be validated for system suitability parameters such as theoretical plates, tailing factor, and repeatability of injections, as per regulatory guidelines.[12]
Logical Workflow for Impurity Identification and Control
The control of this compound in the final drug substance involves a systematic approach, from analytical method development to process optimization.
Figure 2: Logical workflow for the identification and control of this compound.
Toxicological and Pharmacological Profile
As of the date of this document, there is a lack of publicly available toxicological and pharmacological data specifically for this compound. The toxicological assessment of impurities is a critical component of drug safety evaluation. In the absence of specific data, the potential toxicity of an impurity is often assessed based on its structure and comparison to related compounds. Given that this compound is a dimer of a key structural component of cetirizine, its pharmacological activity, if any, might be related to histamine H1 receptor binding, although this is speculative. General toxicological studies on piperazine and its derivatives have been conducted, but these may not be directly applicable to the specific structure of this compound.[14][15][16][17] Therefore, the control of this impurity to the lowest feasible levels, as determined by robust analytical methods and process understanding, is of paramount importance.
Conclusion
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. ovid.com [ovid.com]
- 10. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ec.europa.eu [ec.europa.eu]
- 17. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cetirizine Impurity D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regulatory guidelines, analytical methodologies, and chemical properties of Cetirizine Impurity D. The information is intended to support research, development, and quality control activities related to cetirizine and its related substances.
Introduction to Cetirizine and its Impurities
Cetirizine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria.[1][2] Like any pharmaceutical product, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy.[3][4] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish strict limits for impurities in drug substances and finished products.[3][5][6] this compound is a specified impurity in both the EP and USP monographs for Cetirizine Dihydrochloride.[5][7][8]
Chemical Profile of this compound
This compound is chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[7][9][10] It is also known as Cetirizine Dimer Impurity.[7][11]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine[7][9][10] |
| Synonym(s) | Cetirizine Dimer Impurity (USP)[7][11] |
| CAS Number | 346451-15-8 (Free Base)[7][9][12], 856841-95-7 (Dihydrochloride)[11][13][14] |
| Molecular Formula | C₃₀H₂₈Cl₂N₂[7][12] |
| Molecular Weight | 487.5 g/mol [7][9] |
Regulatory Limits for this compound
Pharmacopoeial monographs provide specific limits for the control of impurities in Cetirizine Dihydrochloride. These limits are crucial for ensuring the quality and safety of the drug product.
Table 2: Pharmacopoeial Limits for this compound
| Pharmacopoeia | Impurity | Specification |
| European Pharmacopoeia (EP) | Impurity D | Not more than 0.5 times the area of the principal peak in the chromatogram obtained with reference solution (b) (0.1%)[5] |
| United States Pharmacopeia (USP) | Cetirizine Dimer | Acceptance criteria are specified in the monograph's impurity table.[8][15] |
The European Pharmacopoeia also specifies a total limit for all impurities and a disregard limit.[5] The total of impurities should not be more than 1.5 times the area of the principal peak in the chromatogram obtained with the reference solution (b) (0.3%), and any peak with an area less than 0.1 times the area of the principal peak in the chromatogram of the reference solution (b) (0.02%) is to be disregarded.[5]
Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the determination of cetirizine and its related substances, including Impurity D.[16][17][18] The following section details a typical experimental protocol based on pharmacopoeial methods.
This protocol is a synthesized representation of methods described in pharmacopoeial monographs.
Objective: To detect and quantify this compound and other related substances in Cetirizine Dihydrochloride.
Instrumentation:
Chromatographic Conditions:
-
Column: A stainless steel column (e.g., 0.25 m x 4.6 mm) packed with silica gel for chromatography (5 µm).[5]
-
Mobile Phase: A filtered and degassed mixture of dilute sulphuric acid, water, and acetonitrile (e.g., 0.4:6.6:93 V/V/V).[5]
-
Injection Volume: 20 µL.[5]
-
Run Time: At least 3 times the retention time of the principal peak (Cetirizine).[5]
Preparation of Solutions:
-
Test Solution: Dissolve 20.0 mg of the substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.[5]
-
Reference Solution (b): Dilute 2.0 mL of the test solution to 50.0 mL with the mobile phase. Dilute 5.0 mL of this solution to 100.0 mL with the mobile phase.[5] This solution typically corresponds to a 0.2% concentration relative to the test solution.
System Suitability:
-
The system suitability is typically assessed using a resolution solution containing cetirizine and another specified impurity (e.g., Impurity A) to ensure adequate separation.[5]
Analysis:
-
Inject the test solution and the reference solution into the chromatograph.
-
Compare the peak area of Impurity D in the chromatogram of the test solution with the area of the principal peak in the chromatogram of the reference solution (b).
Formation of this compound
This compound, the dimer, is a process-related impurity that can be formed during the synthesis of Cetirizine.[4] The formation of this impurity is likely due to a side reaction involving the starting materials or intermediates. The general synthesis of cetirizine involves the alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable reagent.[19][20] Dimerization could potentially occur under certain reaction conditions.
The following diagram illustrates a logical workflow for the control of this compound.
Caption: Logical workflow for the control of this compound.
Conclusion
The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Cetirizine Dihydrochloride. Adherence to the guidelines set forth by major pharmacopoeias, coupled with robust analytical monitoring and a well-understood synthesis process, is essential for drug manufacturers. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of cetirizine products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. drugfuture.com [drugfuture.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]
- 8. uspnf.com [uspnf.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. allmpus.com [allmpus.com]
- 12. Cetirizine EP Impurity D - CAS - 346451-15-8 | Axios Research [axios-research.com]
- 13. epichem.com [epichem.com]
- 14. drjcrbio.com [drjcrbio.com]
- 15. drugfuture.com [drugfuture.com]
- 16. ovid.com [ovid.com]
- 17. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Toxicological Profile of Cetirizine Process Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of known and potential process impurities associated with the synthesis of Cetirizine, a widely used second-generation antihistamine. The control of such impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document summarizes available quantitative toxicological data, outlines relevant experimental protocols based on international guidelines, and visualizes key concepts in toxicology assessment.
Introduction to Cetirizine and its Impurities
Cetirizine is a potent and selective H1-receptor antagonist utilized in the management of allergic rhinitis and chronic urticaria.[1] The synthesis of Cetirizine is a multi-step process that can lead to the formation of various impurities. These can be broadly categorized as process-related impurities (intermediates, by-products), degradation products, and structurally related analogs. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification, quantification, and toxicological assessment of impurities to ensure they are present at levels that do not pose a risk to patient health.[2][3]
Identified Process Impurities and their Toxicological Data
Several process impurities have been identified in the manufacturing of Cetirizine. The toxicological profiles of some of these impurities are better characterized than others.
N-Nitrosopiperazine (NPZ)
N-Nitrosopiperazine is a potential genotoxic impurity that can form during the synthesis of piperazine-containing drugs like Cetirizine.[4] Nitrosamines are a class of compounds that are of significant concern due to their carcinogenic potential.[5]
Dichloroacetic Acid (DCAA)
Dichloroacetic acid is another potential genotoxic impurity that has been identified in the Cetirizine dihydrochloride drug substance.[4] Its toxicological profile has been studied due to its presence as a water disinfection by-product.
Other Process-Related Impurities
Scientific literature has reported the isolation and characterization of other process-related impurities in Cetirizine dihydrochloride, including:
-
(±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
-
bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether
-
Cetirizine N-oxide (a degradation product)[6]
Currently, there is a significant lack of publicly available toxicological data for (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid and bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether. For Cetirizine N-oxide, a safety data sheet indicates that it is harmful if swallowed, falling under Acute Toxicity - Oral Category 4, however, a specific LD50 value is not provided. In the absence of experimental data, in silico (computational) toxicology methods can be employed as a first-tier approach to predict the potential toxicity of these data-poor impurities based on their chemical structures.[7][8]
Quantitative Toxicological Data Summary
The following table summarizes the available quantitative toxicological data for the identified Cetirizine process impurities.
| Impurity Name | CAS Number | Toxicological Endpoint | Species | Route of Administration | Value | Reference(s) |
| N-Nitrosopiperazine (NPZ) | 5632-47-3 | Oral LD50 | Rat | Oral | 2260 mg/kg | [9] |
| Carcinogenicity | Rat | Oral (drinking water) | Carcinogenic (olfactory and liver tumors) | [10] | ||
| Dichloroacetic Acid (DCAA) | 79-43-6 | Oral LD50 | Rat | Oral | 2820 - 4480 mg/kg | [4] |
| Dermal LD50 | Rabbit | Dermal | 797 mg/kg | |||
| NOAEL (Carcinogenicity) | Rat | Oral (drinking water) | 3.6 mg/kg/day | [11] | ||
| LOAEL (Neurotoxicity) | Dog | Oral | 12.5 mg/kg/day | [12] | ||
| Cetirizine N-oxide | 1076199-80-8 | Acute Toxicity | - | Oral | Category 4 (Harmful if swallowed) |
Experimental Protocols for Toxicological Assessment
The toxicological evaluation of pharmaceutical impurities follows a structured approach, often guided by OECD (Organisation for Economic Co-operation and Development) guidelines. The primary goal is to assess the potential for genotoxicity, as this is a major concern for impurities present at low levels.
Genotoxicity Assays
A standard battery of genotoxicity tests is typically employed to assess the mutagenic and clastogenic potential of an impurity.
-
Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471 : This is a widely used in vitro test to detect gene mutations. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The impurity is incubated with the bacterial strains, with and without a metabolic activation system (e.g., rat liver S9 fraction), to see if it can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium. For nitrosamines, enhanced testing conditions are often recommended to improve sensitivity.[13]
-
In Vitro Mammalian Cell Micronucleus Test - OECD TG 487 : This assay is used to detect chromosomal damage. Mammalian cells are treated with the impurity, and after an appropriate incubation period, the cells are examined for the presence of micronuclei. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD TG 474 : This in vivo test assesses genotoxicity in a whole animal system. The test substance is administered to a rodent, and after a suitable time, bone marrow or peripheral blood is collected to examine the frequency of micronucleated immature erythrocytes.
General Toxicity Studies
If an impurity is not genotoxic but is present at significant levels, general toxicity studies may be required.
-
Repeated Dose Toxicity Studies (OECD TG 407, 408) : These studies involve administering the impurity to animals (usually rodents) for a period of 28 or 90 days. The objective is to identify potential target organs for toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms by which impurities exert their toxic effects is crucial for a comprehensive risk assessment.
N-Nitrosopiperazine (NPZ)
The primary mechanism of toxicity for N-nitrosamines is their metabolic activation by cytochrome P450 enzymes in the liver to form reactive electrophilic species.[5] These reactive intermediates can then form adducts with DNA, leading to DNA damage, mutations, and potentially the initiation of cancer.[5] The specific signaling pathways involved in nitrosamine-induced carcinogenesis are complex and can involve the modulation of pathways related to cell proliferation, survival, and migration, such as G-protein signaling, nAchR signaling, and EGFR signaling in lung cancer, and the adenylyl cyclase/cAMP/PKA/CREB pathway in breast cancer.[5]
Dichloroacetic Acid (DCAA)
The toxicological effects of DCAA have been linked to the modulation of several signaling pathways:
-
Reactive Oxygen Species (ROS) - JNK Signaling Pathway : DCAA has been shown to enhance the antitumor effect of certain chemotherapeutic agents in liver cancer cells by regulating the ROS-JNK signaling pathway.[14]
-
Akt/mTOR and p53 Signaling : In breast cancer, DCAA can inhibit the Akt/mTOR pathway, and in colorectal cancer, it can modulate the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[15]
-
HIF-1α Signaling : DCAA may synergistically inhibit cancer metastasis by suppressing the HIF-1α signaling pathway.[16]
-
Mitochondrial Metabolism : A primary mechanism of action for DCAA is the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC) and a shift from glycolysis to glucose oxidation in the mitochondria.[13][17]
Visualizations
Caption: A generalized workflow for the toxicological assessment of pharmaceutical impurities.
Caption: Key signaling pathways modulated by Dichloroacetic Acid (DCAA).
Conclusion
The toxicological evaluation of process impurities is a cornerstone of ensuring the safety of Cetirizine. For well-characterized impurities like N-nitrosopiperazine and dichloroacetic acid, a body of evidence exists to inform risk assessments. However, for other, less common process impurities, significant data gaps remain. A robust strategy for managing these impurities involves a combination of analytical characterization, adherence to established toxicological testing guidelines, and the application of predictive toxicology models for data-poor compounds. Continuous monitoring of the impurity profile of Cetirizine and a thorough understanding of the toxicological implications of any new or altered impurities are essential for maintaining the high safety standards of this important medication.
References
- 1. Bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether | C26H20Cl2O | CID 129855018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. columbuschemical.com [columbuschemical.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Chronic oral administration of 1-nitrosopiperazine at high doses to MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. series.publisso.de [series.publisso.de]
- 12. dir.ca.gov [dir.ca.gov]
- 13. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. Frontiers | Unraveling the therapeutic mechanisms of dichloroacetic acid in lung cancer through integrated multi-omics approaches: metabolomics and transcriptomics [frontiersin.org]
- 16. Dichloroacetic acid and rapamycin synergistically inhibit tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the identification and characterization of related compounds of cetirizine, a widely used second-generation antihistamine. It details the various types of impurities, including those arising from manufacturing processes, degradation, and metabolism. This document outlines detailed experimental protocols for the analytical techniques employed in their detection and quantification, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Furthermore, it summarizes the acceptance criteria for these related substances as stipulated by major pharmacopeias and presents a logical workflow for their analysis. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of cetirizine and its formulations.
Introduction to Cetirizine and its Related Compounds
Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent and selective H1-receptor antagonist.[1] Its efficacy and favorable safety profile have made it a cornerstone in the treatment of allergic rhinitis and chronic urticaria.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the medication.[2]
Cetirizine related compounds can be broadly categorized as:
-
Process-Related Impurities: These are substances formed during the synthesis of cetirizine. They can include starting materials, intermediates, by-products, and reagents. An example of a process-related impurity is 2-(2-(4-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethyl)piperazin-1-yl)ethoxy)acetic acid, which has been detected in the range of 0.1-0.15% in cetirizine dihydrochloride.[2]
-
Degradation Products: These impurities are formed when cetirizine is exposed to various stress conditions such as acid, base, oxidation, heat, or light.[3][4] A notable degradation product is cetirizine N-oxide, which can form through the oxidation of the piperazine nitrogen.[5]
-
Metabolites: While cetirizine undergoes limited metabolism in the body, some biotransformation does occur.[6] The primary metabolic pathways involve oxidation and O-dealkylation.[7] A significant portion of the drug is excreted unchanged in the urine.[6][7]
Analytical Methodologies for Identification and Characterization
The identification and quantification of cetirizine related compounds are predominantly achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of cetirizine and its related substances.[3][8][9]
Key HPLC Parameters:
-
Column: C8 or C18 columns are typically used for separation.[3][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate, sodium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile, methanol) is commonly employed.[3][8][10] The pH of the mobile phase is a critical parameter for achieving optimal separation.
-
Detection: UV detection at approximately 230 nm is standard for quantifying cetirizine and its impurities.[3][8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the structural elucidation of unknown impurities and for highly sensitive quantification, LC coupled with mass spectrometry (LC-MS or LC-MS/MS) is an indispensable tool.[2][11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown compounds.[2]
Quantitative Data Summary
The acceptance criteria for cetirizine related compounds are defined by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
Table 1: Cetirizine Related Compounds and their Acceptance Criteria (European Pharmacopoeia)
| Impurity Name | Acceptance Criterion |
| Impurity A | ≤ 0.1% |
| Impurity B | ≤ 0.1% |
| Impurity C | ≤ 0.1% |
| Impurity D | ≤ 0.1% |
| Impurity E | ≤ 0.1% |
| Impurity F | ≤ 0.1% |
| Unspecified Impurities (each) | ≤ 0.1% |
| Total Impurities | ≤ 0.3% |
Source: European Pharmacopoeia 6.0[9]
Table 2: Cetirizine Related Compounds and their Acceptance Criteria (United States Pharmacopeia)
| Compound Name | Relative Retention Time (RRT) | Limit (%) |
| 4-CBH | ~0.3 | 0.1 |
| Dimer | ~0.5 | 0.1 |
| 2-Chlorocetirizine | ~0.85 | 0.1 |
| Cetirizine related compound A | ~0.9 | 0.1 |
| Deschlorocetirizine | ~1.4 | 0.1 |
| CBHP | ~1.45 | 0.1 |
| Individual unspecified impurity | - | 0.1 |
| Total impurities | - | 0.3 |
Source: USP-NF[12]
Experimental Protocols
Protocol for HPLC Analysis of Cetirizine Related Substances (Based on European Pharmacopoeia)
Objective: To determine the levels of known and unknown impurities in a cetirizine dihydrochloride sample.
Materials:
-
Cetirizine dihydrochloride sample
-
Cetirizine dihydrochloride CRS (Certified Reference Standard)
-
Cetirizine impurity A CRS
-
Acetonitrile (HPLC grade)
-
Sulphuric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: Silica gel for chromatography (5 µm), 0.25 m x 4.6 mm
-
Mobile Phase: A mixture of dilute sulphuric acid, water, and acetonitrile (0.4:6.6:93 V/V/V)
-
Flow Rate: 1 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µl
-
Run Time: 3 times the retention time of cetirizine
Procedure:
-
Test Solution Preparation: Dissolve 20.0 mg of the cetirizine dihydrochloride sample in the mobile phase and dilute to 100.0 mL with the mobile phase.
-
Reference Solution (a) Preparation (for system suitability): Dissolve 5.0 mg of cetirizine dihydrochloride CRS and 5.0 mg of cetirizine impurity A CRS in the mobile phase and dilute to 25.0 mL. Dilute 1.0 mL of this solution to 100.0 mL with the mobile phase.
-
Reference Solution (b) Preparation (for quantification): Dilute 2.0 mL of the test solution to 50.0 mL with the mobile phase. Dilute 5.0 mL of this solution to 100.0 mL with the mobile phase.
-
System Suitability: Inject reference solution (a). The resolution between the peaks due to cetirizine and impurity A should be a minimum of 3. The symmetry factor for the peaks should be a maximum of 2.0.
-
Analysis: Inject the test solution and reference solution (b).
-
Calculation: Calculate the percentage of each impurity by comparing the peak areas in the chromatogram of the test solution with the peak area of cetirizine in the chromatogram of reference solution (b).
Protocol for Forced Degradation Studies
Objective: To investigate the degradation profile of cetirizine under various stress conditions.
Procedure:
-
Acid Hydrolysis: Treat 5 mg of cetirizine dihydrochloride with 5 mL of 0.1 M HCl. Heat the solution in a dry air oven at 105°C.[3]
-
Base Hydrolysis: Treat 5 mg of cetirizine dihydrochloride with 5 mL of 0.1 M NaOH. Heat the solution in a dry air oven at 105°C.[3]
-
Oxidative Degradation: Treat a solution of cetirizine dihydrochloride with 3% hydrogen peroxide.
-
Thermal Degradation: Expose solid cetirizine dihydrochloride to dry heat at 70°C for 12 hours.[4]
-
Photolytic Degradation: Expose a solution of cetirizine dihydrochloride to UV light for 24 hours.[4]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the degradation products from the parent drug.
Visualizations
Cetirizine Metabolic Pathway
Caption: Major metabolic pathways of cetirizine.
Experimental Workflow for Impurity Analysis
Caption: A typical workflow for cetirizine impurity analysis.
Conclusion
The identification and characterization of related compounds are paramount for ensuring the quality, safety, and efficacy of cetirizine products. This technical guide has provided a detailed overview of the common impurities, robust analytical methodologies for their detection, and the regulatory acceptance criteria. The presented experimental protocols and workflows offer a practical framework for laboratories involved in the analysis of cetirizine. A thorough understanding and implementation of these principles are essential for compliance with regulatory standards and for delivering high-quality pharmaceutical products to patients.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Non-target impurity profiling of marketplace Cetirizine using high-resolution mass spectrometry and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. researchgate.net [researchgate.net]
- 6. Cetirizine - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ovid.com [ovid.com]
- 9. drugfuture.com [drugfuture.com]
- 10. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 11. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uspnf.com [uspnf.com]
Origin of impurities in cetirizine dihydrochloride synthesis
An In-depth Technical Guide on the Origin of Impurities in Cetirizine Dihydrochloride Synthesis
Introduction
Cetirizine dihydrochloride, a potent second-generation H1 histamine receptor antagonist, is widely used for the management of various allergic conditions. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and efficacy. The synthesis of cetirizine, a complex multi-step process, can inadvertently lead to the formation of various impurities. These impurities can arise from starting materials, intermediates, side reactions, reagents, or degradation of the final product. This technical guide provides a comprehensive overview of the common synthetic routes for cetirizine dihydrochloride and delves into the origins of process-related impurities.
Common Synthetic Routes for Cetirizine Dihydrochloride
Several synthetic pathways for the production of cetirizine dihydrochloride have been reported, each with its own set of potential impurity profiles. The choice of a particular route often depends on factors such as cost, efficiency, and environmental impact.[1]
Route 1: Alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine
This is a widely employed method that involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable 2-(2-chloroethoxy)acetic acid derivative.[1][2][3] The resulting ester or amide is then hydrolyzed to yield cetirizine, which is subsequently converted to its dihydrochloride salt.[1][2]
Route 2: From 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol
This pathway involves the O-alkylation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol with a haloacetic acid derivative, such as 2-chloro-N,N-dimethylacetamide or sodium chloroacetate.[4][5] The resulting intermediate is then hydrolyzed to produce cetirizine.[4]
Route 3: Oxidation of Hydroxyzine
This route offers a more direct approach where hydroxyzine, a structurally related first-generation antihistamine, is catalytically oxidized to form cetirizine.[6] This method can be advantageous due to the fewer number of synthetic steps.
Origin and Classification of Impurities
The impurities in cetirizine dihydrochloride can be broadly categorized as process-related impurities and degradation products. Process-related impurities are further subdivided based on their source.
Starting Material-Related Impurities
These impurities are present in the initial raw materials and can persist through the synthesis to contaminate the final product.
-
Impurity F (Deschloro Cetirizine) : If the starting material, 4-chlorobenzophenone, contains benzophenone as an impurity, this can lead to the formation of 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid, also known as Deschloro Cetirizine.[4][7][8][9]
-
Positional Isomers (Impurity C) : The presence of 2- or 3-chlorobenzophenone isomers in the 4-chlorobenzophenone starting material can result in the corresponding positional isomers of cetirizine, such as (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid.[4][10][11]
Intermediate-Related Impurities
These impurities are typically unreacted starting materials or intermediates from a preceding step.
-
Impurity A (Chlorobenzhydryl piperazine) : Incomplete alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine can lead to its presence in the final product.[12][13][14][15] This compound is a key starting material in several synthetic routes.
-
Unreacted Ethanolic Precursor : In routes starting from 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, failure to achieve complete conversion can result in this intermediate carrying over.
Side Reaction By-products
These impurities are formed from unintended reactions occurring in parallel to the main synthetic pathway.
-
Impurity B (Cetirizine Acetic Acid) : This impurity, 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid, can be formed as a by-product during the synthesis.[][17][18][19][20][21]
-
Dimer Impurity (Impurity D) : Dimerization reactions can lead to impurities such as 1,4-Bis(4-Chlorobenzhydryl)Piperazine.[22][23]
-
N-Oxide Impurity : Oxidation of the tertiary amine in the piperazine ring can lead to the formation of Cetirizine N-Oxide, particularly if oxidizing agents are present or during storage.[24]
Summary of Common Cetirizine Impurities
The following table summarizes the common impurities found in the synthesis of cetirizine dihydrochloride, along with their probable origins.
| Impurity Name | Chemical Name | Structure | Probable Origin |
| Impurity A [12][13] | (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine | ![]() | Unreacted starting material/intermediate. |
| Impurity B [][17] | (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid | ![]() | Side reaction by-product. |
| Impurity C [10][11] | (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid | ![]() | Isomer in starting material (2-chlorobenzophenone). |
| Impurity D [22][23] | 1,4-Bis(4-Chlorobenzhydryl)Piperazine | ![]() | Dimerization by-product. |
| Impurity F [7][8] | 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid | ![]() | Impurity in starting material (benzophenone). |
| N-Oxide [24] | Cetirizine N-Oxide | ![]() | Oxidation of the final product or intermediate. |
(Note: Placeholder images are used for structures. In a real-world scenario, these would be chemical drawings.)
Experimental Protocols
Controlling impurities requires robust analytical methods to detect and quantify them, as well as carefully controlled reaction and purification protocols.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the determination of cetirizine and its related impurities.[25]
-
Objective: To separate and quantify cetirizine dihydrochloride, its known impurities, and any preservatives in the formulation.
-
Chromatographic System:
-
Sample Preparation:
-
Accurately weigh and dissolve the cetirizine dihydrochloride sample in the mobile phase to achieve a known concentration (e.g., 500 µg/mL).
-
Prepare reference standards of each impurity in the mobile phase at a known concentration (e.g., 1 µg/mL).
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the reference standard solutions to determine their retention times and response factors.
-
Inject the sample solution.
-
Identify and quantify any impurities in the sample by comparing their retention times and peak areas to those of the reference standards.
-
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[25]
Synthetic Protocol Example: Hydrolysis and Salification
This protocol describes the final steps in many synthetic routes: converting an intermediate to cetirizine and then to its dihydrochloride salt.[4][26]
-
Objective: To hydrolyze the cetirizine amide or ester intermediate to cetirizine free base, followed by conversion to cetirizine dihydrochloride.
-
Materials:
-
Cetirizine amide or ester intermediate.
-
Aqueous potassium or sodium hydroxide solution (for hydrolysis).
-
Acetone (or another suitable solvent).
-
Concentrated hydrochloric acid.
-
-
Procedure:
-
Hydrolysis: The cetirizine intermediate (e.g., 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide) is subjected to alkaline hydrolysis by heating with an aqueous solution of a base like sodium hydroxide.[4]
-
Work-up: After the reaction is complete (monitored by HPLC), the reaction mixture is cooled. The pH is adjusted to isolate the cetirizine free base, which may involve extraction with an organic solvent. The organic layer is then washed and dried.
-
Salification: The isolated cetirizine free base is dissolved or suspended in a suitable solvent like acetone.[26] The solution is heated (e.g., to 50 °C), and a stoichiometric amount of concentrated hydrochloric acid is added with vigorous stirring.[26]
-
Crystallization and Isolation: The mixture is stirred and allowed to cool to room temperature, during which the cetirizine dihydrochloride precipitates as a white solid.[26]
-
Purification: The precipitate is collected by filtration, washed with cold solvent (e.g., acetone), and dried under vacuum to yield the final, purified API.[26] The purity of the final product is confirmed by HPLC.
-
Conclusion
The control of impurities in the synthesis of cetirizine dihydrochloride is a critical aspect of pharmaceutical manufacturing. A thorough understanding of the synthetic route, potential side reactions, and the stability of intermediates and the final product is essential for identifying and controlling the impurity profile. Strict control over the purity of starting materials, optimization of reaction conditions, and the use of robust purification and analytical methods are all necessary to ensure the production of high-quality cetirizine dihydrochloride that meets the stringent requirements of regulatory bodies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. CETIRIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. lookchem.com [lookchem.com]
- 5. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Cetirizine EP Impurity F | 83881-53-2 | SynZeal [synzeal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Cetirizine impurity F | 83881-53-2 | IC46028 | Biosynth [biosynth.com]
- 10. Cetirizine Impurity C dihydrochloride | C21H27Cl3N2O3 | CID 129318506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN113861131B - Preparation method of cetirizine impurity C - Google Patents [patents.google.com]
- 12. Cetirizine EP Impurity A | 303-26-4 | SynZeal [synzeal.com]
- 13. Cetirizine EP Impurity A | 303-26-4 [chemicea.com]
- 14. Cetirizine impurity A European Pharmacopoeia (EP) Reference Standard | 303-26-4 [sigmaaldrich.com]
- 15. Cetirizine impurity A CRS | LGC Standards [lgcstandards.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. cleanchemlab.com [cleanchemlab.com]
- 19. Cetirizine EP Impurity B | CAS No- 113740-61-7 [chemicea.com]
- 20. CAS 113740-61-7 Cetirizine EP Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 21. Cetirizine EP Impurity B | CAS No- 113740-61-7 | Simson Pharma Limited [simsonpharma.com]
- 22. pharmaffiliates.com [pharmaffiliates.com]
- 23. Cetirizine EP Impurity D Dihydrochloride | CAS No- 856841-95-7 | Simson Pharma Limited [simsonpharma.com]
- 24. pharmaffiliates.com [pharmaffiliates.com]
- 25. ovid.com [ovid.com]
- 26. Cetirizine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: HPLC Analytical Method for the Quantification of Cetirizine Impurity D
Introduction
Cetirizine, a second-generation antihistamine, is widely used for the relief of allergies. The quality and safety of pharmaceutical products are ensured by monitoring and controlling impurities. Cetirizine Impurity D, identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine[1][2], is a process-related impurity that needs to be accurately quantified to ensure the quality of Cetirizine drug substances and products. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, primarily based on the European Pharmacopoeia (Ph. Eur.) monograph for Cetirizine dihydrochloride related substances.[3] An alternative modern reversed-phase (RP) HPLC method is also presented, offering improved reproducibility.[4]
This document provides detailed experimental protocols, validation data, and visual workflows to assist researchers, scientists, and drug development professionals in implementing this analytical method.
Experimental Protocols
The following protocols describe the necessary steps for the quantification of this compound using HPLC.
Protocol 1: European Pharmacopoeia HILIC Method
This method is adapted from the European Pharmacopoeia for the analysis of related substances in Cetirizine dihydrochloride.[3]
Materials and Reagents:
-
Cetirizine Dihydrochloride Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Sulphuric acid (analytical grade)
-
Purified water (HPLC grade)
-
Silica gel column for chromatography (5 µm, 4.6 x 250 mm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica gel for chromatography, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile, Water, Dilute Sulphuric Acid (93:6.6:0.4 V/V/V) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometer at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | At least 3 times the retention time of the main Cetirizine peak |
Preparation of Solutions:
-
Test Solution: Dissolve 20.0 mg of the Cetirizine substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.[3]
-
Reference Solution (for quantification of Impurity D): Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1.0 µg/mL).
-
System Suitability Solution: Dissolve 5.0 mg of Cetirizine Dihydrochloride CRS and an appropriate amount of this compound reference standard in the mobile phase and dilute to 25.0 mL. Further dilute as needed to achieve a concentration suitable for assessing resolution.
Protocol 2: Modernized Reversed-Phase (RP) HPLC Method
This method is an alternative to the Ph. Eur. HILIC method, offering improved robustness.[4]
Materials and Reagents:
-
Cetirizine Dihydrochloride Reference Standard
-
This compound Reference Standard
-
Methanol (gradient grade)[4]
-
Perchloric acid solution (analytical grade)[4]
-
Purified water (HPLC grade)
-
C18 column (e.g., 4.6 x 100 mm, 2.5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 100 mm, 2.5 µm |
| Mobile Phase | A mixture of purified water and methanol. The aqueous phase contains 0.05% v/v perchloric acid solution.[4] A gradient elution may be required for optimal separation. |
| Flow Rate | To be optimized based on the column dimensions (typically 0.8-1.2 mL/min). |
| Detection | UV Spectrophotometer at 230 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
Preparation of Solutions:
-
Sample Solvent: A mixture of acetonitrile and water (e.g., 90:10 v/v).[4]
-
Test Solution: Prepare a solution of the Cetirizine sample in the sample solvent at a concentration of approximately 1 mg/mL.[4]
-
Standard Solution (Impurity D): Prepare a stock solution of this compound reference standard in the sample solvent. Further dilute to achieve a final concentration at the specification level (e.g., 0.15% of the test solution concentration, which would be approximately 1.5 µg/mL).[4]
Data Presentation
The following tables summarize the quantitative data for the validation of an HPLC method for Cetirizine and its impurities.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution | Minimum of 3 between Cetirizine and Impurity D peaks[3] |
| Tailing Factor (Symmetry Factor) | Not more than 2.0 for the Cetirizine peak[3] |
| Relative Standard Deviation (RSD) | Not more than 10.0% for replicate injections |
Table 2: Method Validation Data for Cetirizine Impurities (Modernized RP-HPLC Method) [4]
| Parameter | Result |
| Linearity Range (Impurities) | LQ (0.03%) to 0.30% (0.6 to 6.0 µg/mL)[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.0065% (for impurity F, as an example)[4] |
| Limit of Quantification (LOQ) | 0.03% (0.6 µg/mL)[4] |
| Accuracy (Recovery) | Within 98-102% |
| Precision (RSD) | < 2.0% |
Mandatory Visualization
The following diagrams illustrate the experimental workflows.
Caption: Experimental Workflow for this compound Quantification.
Caption: Sample Preparation and Injection Workflow.
The quantification of this compound is critical for ensuring the quality and safety of Cetirizine drug products. The European Pharmacopoeia provides a HILIC method suitable for this purpose.[3] For enhanced reproducibility and robustness, a modernized reversed-phase HPLC method offers a reliable alternative.[4] The protocols and data presented in this application note provide a comprehensive guide for the implementation and validation of an HPLC method for the accurate quantification of this compound in a research or quality control setting. Adherence to system suitability criteria is essential for ensuring the validity of the results obtained.
References
Development of a Stability-Indicating Assay for Cetirizine and Its Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a stability-indicating assay for cetirizine and its impurities. The protocols and data presented herein are compiled from various validated methods and research findings, offering a robust starting point for analytical method development and drug stability studies.
Introduction
Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergies.[1] During its synthesis and storage, various impurities and degradation products can emerge, potentially affecting its safety and efficacy. Therefore, a validated stability-indicating assay method (SIAM) is crucial for ensuring the quality, safety, and shelf-life of cetirizine drug products. A SIAM is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities, excipients, and degradation products.[2]
This application note details the necessary steps for developing and validating a High-Performance Liquid Chromatography (HPLC) method for this purpose, including forced degradation studies to ensure the method's specificity.
Experimental Protocols
Materials and Reagents
-
Cetirizine Dihydrochloride Reference Standard
-
Known Cetirizine Impurities (e.g., Impurity A, B, C, etc.)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade/Milli-Q)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
Chromatographic Conditions
A variety of HPLC and UPLC methods have been reported for the analysis of cetirizine and its impurities. The selection of the optimal method will depend on the specific impurities of interest and the available instrumentation. Below is a summary of commonly used chromatographic conditions.
Table 1: Summary of Reported HPLC and UPLC Chromatographic Conditions for Cetirizine Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 (USP) |
| Column | Symmetry C18 (e.g., 4.6 x 150 mm, 5 µm)[3] | Hypersil BDS C18 (4.6 x 250 mm, 5 µm)[4] | XBridge HILIC (e.g., 4.6 x 100 mm, 2.5 µm)[5] |
| Mobile Phase A | 50 mM KH₂PO₄ (pH 3.5)[3] | 0.05 M Potassium Dihydrogen Phosphate (pH 5.5)[4] | 200 mM Ammonium Formate Buffer[5] |
| Mobile Phase B | Acetonitrile[3] | Acetonitrile, Methanol, Tetrahydrofuran[4] | Acetonitrile[5] |
| Composition | 60:40 (v/v) (Mobile Phase A:Mobile Phase B)[3] | 60:25:10:5 (v/v/v/v) (Buffer:ACN:MeOH:THF)[4] | 7:93 (v/v) (Mobile Phase A:Mobile Phase B)[5] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[4] | 2.116 mL/min[6] |
| Detection | UV at 230 nm | UV at 230 nm[4] | UV Detection[5] |
| Column Temp. | Ambient | Ambient | 30 °C |
| Injection Vol. | 20 µL | 20 µL | 10.6 µL[6] |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of cetirizine dihydrochloride reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the same manner.
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Sample Solution: For drug product analysis, crush a number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of cetirizine and dissolve it in the diluent. Sonicate for 15-20 minutes to ensure complete dissolution and then dilute to the final target concentration. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[7]
Protocol for Forced Degradation:
Prepare solutions of cetirizine at a concentration of approximately 1000 µg/mL in the following stress conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M to 2 M HCl and heat at 70-90°C for a specified period (e.g., up to 48 hours).[3]
-
Base Hydrolysis: Treat the drug solution with 0.025 M to 5 M NaOH and heat at 80-90°C for a specified period (e.g., up to 48 hours).[3]
-
Oxidative Degradation: Treat the drug solution with 0.5% to 30% H₂O₂ at room temperature or elevated temperatures (50-80°C) for a specified period.[3]
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a temperature range of 70-105°C for up to 7 days.[2][7]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.[7]
After exposure to the stress conditions, neutralize the acidic and basic solutions. Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis. Analyze the stressed samples alongside an unstressed control sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main cetirizine peak and from each other.
Table 2: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Duration | Temperature | Observation |
| Acid Hydrolysis | 0.5 N HCl | 48 hrs | Ambient | No significant degradation observed. |
| 2 M HCl | - | 70-90°C | Unstable, pseudo-first-order degradation.[3] | |
| Base Hydrolysis | 0.025 N NaOH | 2 hrs | Ambient | Degradation observed. |
| 0.1 M NaOH | 10 hrs | 80°C | Stable.[3] | |
| Oxidation | 30% H₂O₂ | 48 hrs | Ambient | No significant degradation observed. |
| 0.5% H₂O₂ | - | 50-80°C | Unstable, pseudo-first-order degradation.[3] | |
| Thermal | Dry Heat | 7 days | 80°C | No significant degradation observed. |
| Dry Heat | - | 105°C | 3% degradation with 6 degradation peaks.[2] | |
| Photolytic | UV Light | - | Ambient | 9% degradation with 4 degradation peaks.[2] |
Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze stressed samples and compare with unstressed sample and placebo. | The method should resolve the main drug peak from all degradation products and excipients. Peak purity analysis should confirm the homogeneity of the cetirizine peak. |
| Linearity | Analyze a series of at least five concentrations of cetirizine and its impurities over a specified range (e.g., 1-20 µg/mL for cetirizine).[3] | Correlation coefficient (r²) > 0.999.[3] |
| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of cetirizine and its impurities into a placebo matrix at three different concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98-102%. |
| Precision | - Repeatability (Intra-day): Analyze at least six replicate injections of the standard solution on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, and/or different equipment. | Relative Standard Deviation (RSD) should be not more than 2.0%.[4] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration of the analyte that can be detected but not necessarily quantitated. For cetirizine, an LOD of 0.2 µg/mL has been reported.[3] |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. For cetirizine, an LOQ of 1 µg/mL has been reported.[3] |
| Robustness | Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results. | The method should remain unaffected by small, deliberate variations in the method parameters. Resolution between critical peaks should be maintained. |
| Solution Stability | Analyze the stability of standard and sample solutions at room temperature and refrigerated conditions over a specified period (e.g., 24, 48, 72 hours). | The solutions should be stable, with no significant change in concentration (e.g., within ±2%). |
Known Impurities and Degradation Pathway
Several process-related impurities and degradation products of cetirizine have been identified. A list of common impurities is provided below.
Table 4: List of Common Cetirizine Impurities
| Impurity Name | Molecular Formula | Molecular Weight |
| Cetirizine Impurity A ((RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine) | C₁₇H₁₉ClN₂ | 286.80 |
| Cetirizine Impurity B (De(carboxymethoxy) Cetirizine Acetic Acid) | C₁₉H₂₁ClN₂O₂ | 344.84 |
| Cetirizine Impurity C (Cetirizine 2-Chloro Impurity) | C₂₁H₂₅ClN₂O₃ | 388.89 |
| Cetirizine Impurity D (1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine) | C₃₀H₂₈Cl₂N₂ | 487.46 |
| Cetirizine Impurity E | C₂₃H₂₉ClN₂O₄ | 432.94 |
| Cetirizine Impurity F | C₂₁H₂₆N₂O₃ | 354.44 |
| Cetirizine Impurity G | C₁₉H₂₅Cl₃N₂O | 403.77 |
| Cetirizine Ethyl Ester | C₂₃H₂₉ClN₂O₃ | 416.94 |
| Cetirizine Methyl Ester | C₂₂H₂₇ClN₂O₃ | 402.91 |
| Cetirizine Glycerol Ester | C₂₄H₃₂Cl₂N₂O₅ | 499.43 |
Data sourced from Pharmaffiliates and Veeprho.[8][9][10]
The degradation of cetirizine can proceed through various pathways, primarily hydrolysis and oxidation. A simplified representation of a potential degradation pathway is shown below.
Caption: Simplified degradation pathway of Cetirizine.
Experimental Workflow
The overall workflow for the development and validation of a stability-indicating assay for cetirizine is outlined in the following diagram.
Caption: Workflow for Stability-Indicating Assay Development.
Conclusion
The development of a robust and reliable stability-indicating assay is paramount for ensuring the quality and safety of cetirizine drug products. This application note provides a comprehensive framework, including detailed protocols and validation criteria, to guide researchers and scientists in this process. By following the outlined procedures and considering the provided data, a suitable HPLC or UPLC method can be successfully developed and validated for the routine analysis of cetirizine and its impurities in a pharmaceutical setting.
References
- 1. Cetirizine Impurities | SynZeal [synzeal.com]
- 2. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
Application Note: Protocol for Forced Degradation Studies of Cetirizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, as mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[1][2][3] These studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[3] This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and ensuring the safety and efficacy of the final drug product.[2][3]
This application note provides a detailed protocol for conducting forced degradation studies on cetirizine, a second-generation antihistamine.[4] The described methodologies are based on published literature and are designed to meet regulatory expectations.
Experimental Workflow
The general workflow for a forced degradation study of cetirizine is depicted below. This process begins with subjecting the drug substance to various stress conditions, followed by sample preparation and analysis, typically using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Caption: Experimental workflow for forced degradation studies of cetirizine.
Experimental Protocols
The following protocols outline the stress conditions for inducing the degradation of cetirizine. The goal is to achieve a target degradation of 5-20%.[1][4]
Materials and Reagents
-
Cetirizine Dihydrochloride (Bulk Drug)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Dibasic (KH₂PO₄)
-
Water (HPLC Grade)
-
Methanol
Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method is essential to separate cetirizine from its degradation products. A common method involves:
-
Column: Eclipse XDB C8 (150 mm × 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.2 M potassium phosphate dibasic buffer, pH 7.0) in a ratio of approximately 35:65 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 230 nm.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 25 µL.[5]
Stress Conditions
1. Acid Hydrolysis
-
Procedure: Dissolve a known amount of cetirizine (e.g., 5 mg) in 5 mL of 0.1 M HCl.[5]
-
Stress Condition: Heat the solution in a water bath or oven at a specified temperature (e.g., 80°C or 105°C) for a defined period (e.g., 24 hours).[5][6]
-
Sample Preparation: After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.[4]
2. Base Hydrolysis
-
Procedure: Dissolve a known amount of cetirizine (e.g., 5 mg) in 5 mL of 0.1 M NaOH.[5]
-
Stress Condition: Heat the solution at a specified temperature (e.g., 105°C) for a defined period.[5]
-
Sample Preparation: After the stress period, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute the sample with the mobile phase for analysis.[4]
3. Oxidative Degradation
-
Procedure: Expose a known amount of cetirizine (e.g., 5 mg) to 5 mL of hydrogen peroxide (e.g., 3% to 33% w/v).[5]
-
Stress Condition: Keep the solution at room temperature for 24 hours or at an elevated temperature (e.g., 50-80°C) for a shorter duration.[5][6]
-
Sample Preparation: Dilute the sample with the mobile phase to the target concentration for HPLC analysis.
4. Thermal Degradation
-
Procedure: Place a known amount of solid cetirizine powder in a petri dish or vial.
-
Stress Condition: Expose the sample to dry heat in an oven at a specified temperature (e.g., 70°C or 105°C) for a defined period (e.g., 12 to 24 hours).[4][5]
-
Sample Preparation: After exposure, dissolve the sample in the mobile phase and dilute it to the required concentration for analysis.
5. Photolytic Degradation
-
Procedure: Expose a known amount of cetirizine, both as a solid and in solution, to a light source.
-
Stress Condition: Place the samples in a photostability chamber and expose them to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light, as per ICH Q1B guidelines.[3] Control samples should be kept in the dark to exclude the effect of temperature.
-
Sample Preparation: For the solid sample, dissolve it in the mobile phase. For the solution sample, dilute it as necessary with the mobile phase before HPLC analysis.
Data Presentation
The results of the forced degradation studies should be summarized to show the extent of degradation of cetirizine under each stress condition.
Table 1: Summary of Forced Degradation Results for Cetirizine
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation of Cetirizine | Number of Degradation Peaks |
| Acid Hydrolysis | 0.1 M HCl | 105°C | - | ~19%[5] | 5[5] |
| Base Hydrolysis | 0.1 M NaOH | 105°C | - | ~15%[5] | 12[5] |
| Oxidative Degradation | 33% H₂O₂ | Room Temp. | 24 hours | ~79%[5] | 5[5] |
| Thermal Degradation | Dry Heat | 105°C | - | ~3%[5] | 6[5] |
| Photolytic (UV) | UV Light | - | - | ~9%[5] | 4[5] |
| Photolytic (Sunlight) | Shed Sunlight | - | 15 days | ~10%[5] | 1[5] |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Degradation Pathway of Cetirizine
Forced degradation studies help in elucidating the degradation pathways of a drug substance. For cetirizine, several degradation products have been identified under different stress conditions.
Caption: Simplified degradation pathway of cetirizine.
Under oxidative stress, one of the major degradation products identified is cetirizine N-oxide.[7][8][9] In acidic and neutral hydrolytic conditions, α-(4-chlorophenyl) benzyl alcohol has been reported as a degradation product.[10] Oxidative conditions can also lead to the formation of 4-chlorobenzophenone.[10]
Conclusion
This application note provides a comprehensive protocol for conducting forced degradation studies on cetirizine. Adherence to these protocols will enable researchers to generate robust data that is essential for regulatory submissions, formulation development, and ensuring the quality and stability of cetirizine drug products. The provided workflow, experimental details, and data presentation format offer a structured approach to performing and documenting these critical studies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
Application Note: Impurity Profiling of Cetirizine Tablets Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of process-related impurities and degradation products in cetirizine tablets. The profiling of impurities in pharmaceutical products is critical for ensuring their quality, safety, and efficacy.[1] Cetirizine, a second-generation antihistamine, can degrade under stress conditions such as acid, base, and oxidation.[2][3] The method described herein provides excellent separation of cetirizine from its known impurities and degradation products, making it suitable for routine quality control and stability studies. The method is validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, and precision.[4]
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a mixture of a polar aqueous buffer and an organic solvent. Cetirizine and its impurities are separated based on their differential partitioning between the stationary and mobile phases. Hydrophobic compounds are retained longer on the column.[5] Detection is performed using a UV spectrophotometer at a wavelength where cetirizine and its impurities exhibit significant absorbance, typically around 230 nm.[6][7]
Apparatus and Materials
2.1 Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a gradient or isocratic pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data Station (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE).
2.2 Reagents and Chemicals
-
Cetirizine Dihydrochloride Reference Standard (CRS).
-
Cetirizine impurity standards (as available).
-
Acetonitrile (HPLC grade).[3]
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) or Sodium dihydrogen phosphate (NaH2PO4) (Analytical Reagent grade).[2][8]
-
Ortho-phosphoric acid (85%) or Sulfuric acid (for pH adjustment).[9]
-
Water (HPLC grade or Milli-Q).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H2O2) for forced degradation studies.[2][3]
Experimental Protocols
3.1 Preparation of Mobile Phase and Diluent
-
Buffer Preparation (e.g., 50 mM KH2PO4): Accurately weigh and dissolve approximately 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with ortho-phosphoric acid.[2] Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare a mixture of the phosphate buffer and acetonitrile in the ratio of 60:40 (v/v).[2] Degas the mobile phase by sonication or helium sparging before use.
-
Diluent: The mobile phase is typically used as the diluent to ensure peak shape integrity.[1]
3.2 Preparation of Standard Solutions
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Cetirizine Dihydrochloride RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 10 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for system suitability checks.[2]
3.3 Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 cetirizine tablets.
-
Accurately weigh a portion of the tablet powder equivalent to 10 mg of cetirizine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[6][10]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Mix well and filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The final concentration of this solution will be approximately 100 µg/mL. For impurity analysis, this solution can be used directly. For assay, a further dilution may be required to match the working standard concentration.
3.4 Forced Degradation Protocol (for method validation)
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.
-
Acid Hydrolysis: Treat 5 mg of cetirizine with 5 mL of 0.1 M HCl at 80°C for several hours.[2][3] Neutralize the solution before dilution and injection.
-
Base Hydrolysis: Treat 5 mg of cetirizine with 5 mL of 0.1 M NaOH at 80°C.[2][3] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat 5 mg of cetirizine with 5 mL of 3% H2O2 at room temperature.[3]
-
Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 12 hours.[11]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) for 24 hours.[11]
Data Presentation and Results
4.1 Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis.
| Parameter | Condition |
| HPLC Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm[2] or equivalent L1 packing |
| Mobile Phase | 50 mM KH2PO4 Buffer (pH 3.5) : Acetonitrile (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min[3][7] |
| Detection Wavelength | 230 nm[3][6][7] |
| Column Temperature | 30°C (or Ambient)[3] |
| Injection Volume | 20 µL[7] |
| Run Time | Approximately 15-20 minutes (or 3 times the retention time of cetirizine)[7] |
4.2 System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[1] Six replicate injections of the working standard solution are made.
| Parameter | Acceptance Criteria | Typical Result |
| Theoretical Plates (N) | > 2000[2] | ~3500 |
| Tailing Factor (T) | ≤ 2.0[7][10] | ~1.1 |
| RSD of Peak Area | ≤ 2.0% | < 1.0% |
| RSD of Retention Time | ≤ 1.0% | < 0.5% |
4.3 Typical Retention Data
The retention times of known impurities are often expressed relative to the retention time of the main cetirizine peak.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity A | ~4.5 | ~0.6 |
| Impurity C | ~5.2 | ~0.7 |
| Cetirizine | ~7.5 | 1.00 |
| Impurity G | ~9.8 | ~1.3 |
| Impurity F | ~12.0 | ~1.6 |
| Note: Retention times are approximate and may vary depending on the specific column, system, and exact mobile phase composition. |
Visualizations
5.1 Experimental Workflow Diagram
References
- 1. shimadzu.com [shimadzu.com]
- 2. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New RP-HPLC method for genotoxic impurities in cetirizine dihydrochloride. [wisdomlib.org]
- 5. helixchrom.com [helixchrom.com]
- 6. ovid.com [ovid.com]
- 7. drugfuture.com [drugfuture.com]
- 8. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 10. lcms.cz [lcms.cz]
- 11. pharmacyjournal.in [pharmacyjournal.in]
Application Note: HPLC Analysis of Cetirizine and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analysis of cetirizine and its related impurities using High-Performance Liquid Chromatography (HPLC). It includes a summary of various mobile phase compositions, detailed experimental protocols, and visual workflows to aid in method development and validation.
Introduction
Cetirizine is a second-generation antihistamine widely used for the treatment of allergies. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established monographs that outline methods for controlling impurities in cetirizine.[1] These impurities can originate from the manufacturing process or as degradation products formed during storage.[1] This application note details robust HPLC methods for the separation and quantification of these impurities.
Chromatographic Conditions for Cetirizine Impurity Analysis
A variety of HPLC methods have been developed for the analysis of cetirizine and its impurities. The choice of mobile phase and stationary phase is crucial for achieving optimal separation. The following tables summarize different chromatographic conditions reported in the literature, offering a comparative overview for method selection and development.
Reversed-Phase HPLC Methods
Reversed-phase chromatography is a commonly employed technique for cetirizine analysis. C8 and C18 columns are frequently used as the stationary phase, providing good retention and separation of the polar parent drug and its non-polar impurities.
| Stationary Phase | Mobile Phase Composition | pH | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Eclipse XDB C8 (150 x 4.6 mm, 5 µm) | 0.2 M K₂HPO₄ : Acetonitrile (65:35, v/v) | 7.00 | 1.0 | 230 | [2] |
| Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | 0.05 M KH₂PO₄ : Acetonitrile : Methanol : THF (12:5:2:1, v/v/v/v) | 5.5 | 1.0 | 230 | [3][4] |
| Symmetry C18 | 50 mM KH₂PO₄ : Acetonitrile (60:40, v/v) | 3.5 | - | - | [5] |
| Thermo Hypersil C18 (250 x 4.6 mm, 5 µm) | 0.01M H₂SO₄ in Water : Acetonitrile (80:20, v/v) | - | - | - | |
| C18 | Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate, Mobile Phase B: Acetonitrile (67:33, v/v) | 3.8 | - | 232 | [6][7] |
HILIC and Normal-Phase Methods
For certain impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography may offer better selectivity. The European Pharmacopoeia, for instance, specifies a normal-phase method.
| Stationary Phase | Mobile Phase Composition | pH | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| XBridge BEH HILIC (250 x 4.6 mm, 5 µm) | Acetonitrile : Acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7, v/v) | - | - | - | |
| Silica gel for chromatography (250 x 4.6 mm, 5 µm) | Dilute sulfuric acid : Water : Acetonitrile (0.4:6.6:93, v/v/v) | - | 1.0 | 230 | [8][9] |
Experimental Protocols
This section provides a detailed protocol for a stability-indicating reversed-phase HPLC method, adapted from published literature, suitable for the analysis of cetirizine and its degradation products.[2]
Apparatus and Chromatographic System
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Eclipse XDB C8 (150 x 4.6 mm, 5 µm).[2]
-
Detector Wavelength: 230 nm.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Reagents and Solutions
-
Acetonitrile: HPLC grade.
-
Dipotassium Hydrogen Phosphate (K₂HPO₄): Analytical grade.
-
Water: HPLC grade or purified water.
-
Mobile Phase: Prepare a mixture of 0.2 M K₂HPO₄ buffer and acetonitrile in a 65:35 (v/v) ratio.[2] Adjust the pH of the buffer to 7.00 before mixing. Filter and degas the mobile phase before use.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cetirizine Dihydrochloride Reference Standard in the mobile phase to obtain a known concentration (e.g., 500 µg/mL).
-
Sample Solution: For drug substance analysis, accurately weigh and dissolve the cetirizine dihydrochloride sample in the mobile phase to achieve a similar concentration to the standard stock solution. For dosage forms, an extraction step may be necessary.
-
Forced Degradation Samples: To assess the stability-indicating nature of the method, forced degradation studies should be performed.[2] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat.[2][10] For example, treat the drug with 0.1 M HCl and 0.1 M NaOH at elevated temperatures.[2]
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time, peak area repeatability (RSD ≤ 2.0%), theoretical plates, and tailing factor.
-
Inject the sample solution and the forced degradation samples.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards. The peak purity of the main cetirizine peak should be evaluated in the stressed samples to confirm the absence of co-eluting degradation products.[2]
Visualizations
Experimental Workflow for Cetirizine Impurity Analysis
The following diagram illustrates the general workflow for the analysis of impurities in a cetirizine sample.
Caption: Workflow for Cetirizine Impurity Analysis.
Forced Degradation Study for a Stability-Indicating Method
This diagram outlines the logical steps involved in a forced degradation study to ensure the developed HPLC method is stability-indicating.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 7. Method for detecting related substances in cetirizine hydrochloride sample (2018) | Wen Xuezhi | 2 Citations [scispace.com]
- 8. nhathuocngocanh.com [nhathuocngocanh.com]
- 9. drugfuture.com [drugfuture.com]
- 10. pharmacyjournal.in [pharmacyjournal.in]
Application of Cetirizine Impurity D in Quality Control Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergic rhinitis and chronic urticaria. The quality and safety of pharmaceutical products are of paramount importance, necessitating stringent control over impurities. Cetirizine Impurity D, chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine and also referred to as Cetirizine Dimer, is a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][2] As a critical quality attribute, the accurate identification and quantification of this compound are essential during drug substance and drug product development, as well as in routine quality control (QC) testing.
These application notes provide a comprehensive overview of the role of this compound as a reference standard in QC testing. Detailed experimental protocols for its analysis, along with relevant quantitative data, are presented to guide researchers and analysts in establishing robust and reliable analytical methods.
Data Presentation
Chromatographic Performance
The analysis of Cetirizine and its impurities can be challenging due to the varied polarity of the compounds. While traditional reversed-phase HPLC methods may not effectively resolve all related substances, with some reports indicating that Impurity D does not elute under certain conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be a more suitable technique.[3]
Table 1: HPLC Method Parameters for Cetirizine and Impurity Analysis
| Parameter | USP Monograph Method (Modernized HILIC) | Alternative RP-HPLC Method |
| Column | XBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mm | Hypersil BDS C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7, v/v) | 0.05M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5 |
| Flow Rate | 2.116 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Volume | 10.6 µL | 20 µL |
| Run Time | 3 minutes | Not specified |
Note: The modernized HILIC method significantly reduces the analysis time compared to older USP methods.[4]
Table 2: System Suitability and Validation Parameters
| Parameter | Cetirizine | Cetirizine Impurities (General) | This compound (Specific data, where available) |
| Relative Retention Time (RRT) | 1.00 | Varies | ~2.46 (HILIC method) |
| Tailing Factor | NMT 2.0 | NMT 2.0 | Not specified |
| Resolution | NLT 2.0 (between Cetirizine and Impurity A) | NLT 1.5 (between adjacent impurities) | Not specified |
| Linearity (r²) | > 0.999 | > 0.998 | Not specified |
| LOD | 0.10 µg/mL | 0.08–0.26 µg/mL | Not specified |
| LOQ | 0.34 µg/mL | 0.28–0.86 µg/mL | Not specified |
| Accuracy (% Recovery) | 98-102% | 95-105% (for total impurities) | Not specified |
| Precision (%RSD) | < 2.0% | < 5.0% (for individual impurities) | Not specified |
Pharmacopeial Acceptance Criteria
Regulatory bodies set limits for the presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products.
Table 3: Pharmacopeial Limits for Cetirizine Impurities
| Impurity | European Pharmacopoeia (EP) Limit | United States Pharmacopeia (USP) Limit |
| This compound | Not more than 0.1% | Not more than 0.2% |
| Any Unspecified Impurity | Not more than 0.10% | Not more than 0.2% |
| Total Impurities | Not more than 0.3% | Not more than 1.0% |
Source: European Pharmacopoeia and USP monographs.[7]
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare solutions for the identification and quantification of this compound in a drug substance.
Materials:
-
Cetirizine Hydrochloride API
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrabutylammonium hydrogen sulfate
-
Sulfuric acid
-
Volumetric flasks
-
Pipettes
-
Sonicator
Procedure:
-
Diluent Preparation: Prepare a diluent consisting of Acetonitrile and Water (e.g., 90:10 v/v).
-
Standard Stock Solution (Cetirizine): Accurately weigh and dissolve a suitable amount of Cetirizine Hydrochloride reference standard in the diluent to obtain a known concentration (e.g., 500 µg/mL).
-
Impurity Stock Solution (Impurity D): Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).
-
System Suitability Solution: Prepare a solution containing both Cetirizine Hydrochloride (e.g., 5 µg/mL) and this compound (e.g., 5 µg/mL) in the diluent. This solution is used to verify the chromatographic system's performance.
-
Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration suitable for analysis (e.g., 0.5 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a known amount of the Cetirizine Hydrochloride drug substance in the diluent to obtain a final concentration within the validated range of the analytical method (e.g., 500 µg/mL). Sonicate to ensure complete dissolution.
Protocol 2: HPLC Method for the Determination of this compound
Objective: To provide a detailed HPLC method for the separation and quantification of this compound. This protocol is based on a modernized HILIC method which has shown good separation for Cetirizine and its impurities.
Instrumentation:
-
HPLC or UPLC system with a UV detector
-
Chromatographic data acquisition and processing software
Chromatographic Conditions:
-
Column: XBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mm
-
Mobile Phase: A mixture of Acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7, v/v).
-
Flow Rate: 2.116 mL/min
-
Column Temperature: Ambient (or controlled at 25 °C)
-
Detection Wavelength: 230 nm
-
Injection Volume: 10.6 µL
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor) are met.
-
Inject the Standard Solution in replicate (e.g., n=5) to check the precision of the system.
-
Inject the Sample Solution.
-
Identify the peaks of Cetirizine and Impurity D based on their retention times compared to the standards.
-
Calculate the amount of this compound in the sample using the following formula:
Where:
-
Area_Impurity_D is the peak area of Impurity D in the sample chromatogram.
-
Area_Standard_Impurity_D is the average peak area of Impurity D in the standard chromatogram.
-
Conc_Standard_Impurity_D is the concentration of the Impurity D standard solution.
-
Conc_Sample is the concentration of the Cetirizine sample solution.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 2. waters.com [waters.com]
- 3. Hydrophilic interaction chromatography (HILIC) for the determination of cetirizine dihydrochloride - Arabian Journal of Chemistry [arabjchem.org]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cetirizine Impurity D Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic analysis of Cetirizine Impurity D, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic peak for this compound exhibiting significant tailing?
Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and the stationary phase. The piperazine rings in its structure contain basic nitrogen atoms that can interact with acidic residual silanol groups on the surface of silica-based HPLC columns. This interaction slows down a portion of the analyte molecules, resulting in a "tailing" peak.
To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.3-3.5) can help by protonating the basic nitrogens on the impurity, which can reduce their interaction with the silanols.[1][2]
-
Column Selection: Switching from a standard C18 column to a C8 column can sometimes improve peak shape for basic compounds by reducing strong hydrophobic interactions.[3] Alternatively, using a modern, high-purity silica column with better end-capping or a mixed-mode column with a shielded surface can minimize silanol interactions.[4]
Q2: My peak for this compound is distorted (e.g., fronting, splitting, or broad). What is the most common cause?
The most frequent cause of peak distortion for cetirizine and its impurities is a mismatch between the sample diluent and the mobile phase.[5][6] This issue is particularly pronounced in HILIC methods where the mobile phase has a high organic content. If the sample is dissolved in a diluent with a higher water concentration, different pH, or stronger elution strength than the mobile phase, it can lead to severe peak shape problems.[7]
Additionally, high injection volumes can exacerbate this effect, causing peaks to front or even split.[5]
Q3: How can I improve the peak shape of this compound without changing my HPLC column?
Several parameters can be optimized:
-
Sample Diluent: The most effective solution is to dissolve your sample directly in the mobile phase. If this is not possible due to solubility constraints, use a diluent that is as close as possible to, but weaker than, the mobile phase.
-
Injection Volume: Reducing the injection volume can significantly improve peak shape, although this may come at the cost of sensitivity.[6] Modernizing a method to a column with smaller particles allows for a proportional reduction in injection volume while maintaining sensitivity due to narrower peaks.[5][6]
-
Mobile Phase Composition: Systematically adjust the mobile phase. This includes optimizing the buffer pH and concentration, as well as the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer.[3][4]
Q4: What type of HPLC column is best suited for analyzing this compound?
While the official USP method may specify a HILIC (L3) column, these can be sensitive to diluent effects.[5][7] For robust method development, consider these alternatives:
-
Reversed-Phase (RP) Columns: C18 and C8 columns are widely used. A C8 column may offer better peak shape for basic analytes like this compound by reducing tailing.[3]
-
Modern End-Capped Columns: Newer generation RP columns are manufactured with high-purity silica and proprietary end-capping techniques that minimize exposed silanols, leading to improved peak shapes for basic compounds.
-
Mixed-Mode Columns: Columns that offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) can provide unique selectivity and excellent peak shape for challenging compounds like cetirizine and its impurities.[4]
Q5: Can upgrading to a modern HPLC column (e.g., with smaller particles) help resolve my peak shape issues?
Yes. Modernizing a USP method by switching from older 5 µm particle columns to columns with smaller particles (e.g., 2.5 µm) can offer significant advantages.[7][8] This "modernization" not only reduces analysis time but can also resolve peak distortion issues.[5] The improvement is often due to the proportionally smaller injection volume used with smaller columns, which minimizes the negative effects of any mismatch between the sample diluent and the mobile phase.[6]
Troubleshooting Guide: Peak Shape Issues
The table below summarizes common problems, their likely causes, and recommended solutions for improving the peak shape of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary ionic interactions with residual silanols on the column. | - Lower the mobile phase pH to 2.5-3.5 to protonate the analyte.[1][2]- Add a competing base to the mobile phase.- Use a highly inert, end-capped C18 or a C8 column.[3] |
| Peak Fronting or Splitting | - Sample diluent is stronger than the mobile phase.- Mismatch between the pH or aqueous content of the diluent and mobile phase.[5][7]- High injection volume overloading the column. | - Crucially, prepare the sample in the mobile phase itself. - Reduce the injection volume.[6]- Ensure the diluent is chromatographically weaker than the mobile phase. |
| Broad Peaks | - Low column efficiency due to an aging column.- Sub-optimal mobile phase composition or flow rate.- Extra-column volume effects. | - Replace the column.- Modernize the method by using a column with smaller particles (e.g., <3 µm).[8]- Optimize the mobile phase flow rate. |
Experimental Protocol: Representative RP-HPLC Method
This protocol provides a robust starting point for developing a method for the analysis of this compound. It is based on established principles for separating cetirizine and its related substances.
-
Objective: To achieve a symmetric peak shape and adequate resolution for this compound from other related substances.
-
Methodology:
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: Eclipse XDB C8 (4.6 x 250 mm, 5 µm) or equivalent.[3] A C8 phase is often beneficial for basic compounds.
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV at 230 nm.[3]
-
Injection Volume: 10 µL. Note: This may need to be adjusted. Start with a low volume to minimize solvent effects.
-
Sample Preparation:
-
Prepare a stock solution of the sample containing this compound.
-
Crucially, perform the final dilution using the mobile phase (35:65 Acetonitrile:Buffer) as the sample diluent. This is the single most important step to prevent peak distortion.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Visual Workflow: Troubleshooting Peak Shape
The following diagram illustrates a logical workflow for diagnosing and solving peak shape problems encountered during the analysis of this compound.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Optimization of HPLC Method for Separating Cetirizine Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of cetirizine and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of cetirizine and its related substances.
Question: Why is my cetirizine peak showing fronting or splitting?
Answer: Peak distortion for cetirizine, such as fronting or splitting, is a frequently observed issue. The most common cause is a mismatch between the sample diluent and the mobile phase, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC) methods.[1][2] If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to distorted peak shapes.[2] For instance, using a sample diluent with a higher aqueous content than the highly organic mobile phase in a HILIC method can cause such distortions.[1]
Troubleshooting Steps:
-
Prepare the sample in the mobile phase: Whenever possible, dissolve and dilute the cetirizine sample directly in the initial mobile phase composition.
-
Reduce injection volume: If preparing the sample in the mobile phase is not feasible, reducing the injection volume can mitigate the solvent mismatch effect.[3][4]
-
Investigate autosampler effects: In some HPLC systems, the needle wash solvent can be introduced into the sample path. If a strong wash solvent (like water in HILIC) is used, it can cause peak splitting.[2] Evaluate the autosampler's wash mechanism and use a wash solvent that is compatible with the mobile phase.
Question: I am observing poor resolution between cetirizine and its impurities. What should I do?
Answer: Inadequate resolution can stem from several factors related to the column, mobile phase, or other chromatographic conditions.
Troubleshooting Steps:
-
Column Selection: Ensure you are using a column with appropriate selectivity for your analytes. Both C8 and C18 columns have been successfully used for cetirizine impurity separation.[5] For specific applications like separating enantiomers, a chiral stationary phase is necessary.[6][7]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like cetirizine and its impurities. Adjusting the pH can significantly alter the retention and selectivity. For example, a mobile phase pH of 7.0 has been used effectively with a phosphate buffer.[5]
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is crucial. Systematically vary the composition to optimize the separation.
-
Gradient Elution: If isocratic elution does not provide adequate separation of all impurities, developing a gradient elution method can be beneficial.[8]
Question: My baseline is noisy or drifting. How can I fix this?
Answer: A noisy or drifting baseline can interfere with the detection and quantification of low-level impurities.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector. Also, ensure all components of the mobile phase are fully dissolved and the mixture is homogenous.
-
System Contamination: A contaminated column, guard column, or detector flow cell can lead to baseline disturbances. Flush the system with a strong solvent to remove any contaminants.
-
Pump Performance: Inconsistent pump performance can cause pressure fluctuations and a drifting baseline. Check for leaks and ensure the pump seals are in good condition.[9]
-
Detector Lamp: An aging detector lamp can result in increased noise. Check the lamp's energy output and replace it if necessary.
Frequently Asked Questions (FAQs)
What are typical starting conditions for an HPLC method for cetirizine impurities?
A good starting point for developing a reversed-phase HPLC method for cetirizine and its impurities would be a C18 or C8 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[5][10] The detection wavelength is typically set to 230 nm.[11][12]
How can I perform a forced degradation study for cetirizine?
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. Typical stress conditions for cetirizine include:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 105°C).[5]
-
Base Hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., 105°C).[5]
-
Oxidative Degradation: 0.5% to 3% H2O2 at room or elevated temperatures.[10]
-
Thermal Degradation: Dry heat at temperatures like 105°C.[5]
-
Photolytic Degradation: Exposure to UV light or sunlight.[5]
What are the system suitability requirements for a cetirizine impurity method?
System suitability parameters ensure the chromatographic system is performing adequately. Typical requirements include:
-
Tailing Factor: For the cetirizine peak, the tailing factor should ideally be not more than 2.0.[1]
-
Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections of the standard solution should be not more than 10.0% for impurity analysis, and often much lower for assay methods.[1]
-
Theoretical Plates (N): A minimum number of theoretical plates for the cetirizine peak ensures column efficiency.
Data Presentation
Table 1: Example HPLC Method Parameters for Cetirizine Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[5] | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[11][12] | Symmetry C18 |
| Mobile Phase | 0.2 M K2HPO4 (pH 7.0) : Acetonitrile (65:35, v/v)[5] | 0.05 M Dihydrogen phosphate : Acetonitrile : Methanol : Tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5[11][12] | 50 mM KH2PO4 : Acetonitrile (60:40, v/v), pH 3.5[10] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[11][12] | Not Specified |
| Detection Wavelength | 230 nm[5] | 230 nm[11][12] | Not Specified |
| Column Temperature | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh about 10 mg of cetirizine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution: Further dilute the standard stock solution with the mobile phase to a final concentration suitable for the analysis (e.g., 10 µg/mL).[10]
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of cetirizine hydrochloride and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm filter before injection.
Protocol 2: System Suitability Testing
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution six times.
-
Calculate the relative standard deviation (RSD) of the peak areas and retention times. The RSD for the peak areas should be within the specified limits (e.g., ≤ 2.0%).
-
Determine the tailing factor and the number of theoretical plates for the cetirizine peak. These should meet the method's predefined criteria.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: HPLC method development workflow for cetirizine.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Cetirizine Impurity D
Welcome to the technical support center for the quantification of Cetirizine Impurity D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is this compound and why is its quantification important?
This compound, chemically known as 1,4-bis[(4-Chlorophenyl)phenylmethyl]piperazine dihydrochloride, is a process-related impurity in the synthesis of Cetirizine dihydrochloride.[1] Its quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product, as regulatory bodies like the USP and European Pharmacopoeia set strict limits for impurities.[2][3]
2. I am observing poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions?
Poor peak shape can be attributed to several factors. A common issue is the mismatch between the sample solvent and the mobile phase, especially in HILIC methods.
-
Troubleshooting Steps:
-
Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a solvent with a similar or weaker elution strength. Injecting a sample in a much stronger solvent can lead to peak distortion.[4]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Residual silanol groups on the column can interact with the basic nitrogens in Impurity D, causing tailing. Using a high-purity, end-capped column (like a C18 or a specialized HILIC column) can mitigate this. The mobile phase pH can also be adjusted to suppress these interactions.
-
Column Degradation: A very low pH of the mobile phase can cause column deterioration, leading to poor peak shape over time.[2] Ensure the mobile phase pH is within the stable range for your column.
-
3. My method is showing poor resolution between this compound and other peaks. How can I improve the separation?
Achieving adequate resolution is key for accurate quantification.
-
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases. In reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention and may improve resolution. For HILIC methods, adjusting the aqueous portion is critical.[5]
-
pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Cetirizine and its impurities. Experiment with slight pH adjustments around the pKa of the analytes.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different selectivity. For instance, if you are using a C18 column, a phenyl-hexyl or a cyano column might offer a different separation profile.
-
Gradient Elution: If an isocratic method is not providing sufficient resolution, developing a gradient method can help separate closely eluting peaks.[6]
-
4. I am experiencing baseline noise and drift. What could be the cause?
A noisy or drifting baseline can interfere with the accurate integration of low-level impurities.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector. Use high-purity solvents and freshly prepared buffers.
-
System Contamination: A contaminated column, guard column, or flow path can cause baseline issues. Flush the system thoroughly with a strong solvent.
-
Detector Issues: A failing lamp in a UV detector can be a source of noise. Check the lamp's energy output.
-
Temperature Fluctuations: Ensure the column compartment and the laboratory environment have stable temperatures, as fluctuations can cause baseline drift.
-
5. How can I ensure the stability of this compound in my standard and sample solutions?
Cetirizine and its impurities can be susceptible to degradation under certain conditions.[7][8]
-
Best Practices:
-
Storage: Store stock and working solutions at refrigerated temperatures (2-8 °C) and protect them from light.
-
Solvent Selection: Prepare solutions in a stable diluent, preferably the mobile phase.
-
Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) can help understand the stability of Impurity D and ensure your analytical method is stability-indicating.[7][9][10] Cetirizine has shown instability in acidic and oxidative conditions.[10]
-
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of Cetirizine impurities.
Table 1: Typical HPLC Method Parameters for Cetirizine and Its Impurities
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., Hypersil BDS, 4.6 x 250 mm, 5 µm) | [2][11] |
| HILIC (e.g., XBridge BEH HILIC, 4.6 x 250 mm, 5 µm) | [5] | |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate:Acetonitrile:Methanol:Tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5 | [2][11] |
| Acetonitrile:Acidified Aqueous Tetabutylammonium Hydrogen Sulfate (93:7, v/v) | [5] | |
| Flow Rate | 1.0 mL/min | [2][11] |
| Detection | UV at 230 nm | [2][11] |
| Injection Volume | 20 µL | [5] |
Table 2: Method Validation Parameters for Cetirizine Impurities
| Parameter | Typical Range | Reference |
| Linearity Range | 1 - 4 µg/mL | [2][11] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| LOD (Limit of Detection) | 0.08 - 0.26 µg/mL | [2][11] |
| LOQ (Limit of Quantitation) | 0.28 - 0.86 µg/mL | [2][11] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Quantification of this compound
This protocol is based on established methods for the analysis of Cetirizine and its related substances.[2][11]
-
Preparation of Mobile Phase:
-
Prepare a 0.05 M solution of potassium dihydrogen phosphate.
-
Mix the phosphate buffer, acetonitrile, methanol, and tetrahydrofuran in the ratio of 12:5:2:1 (v/v/v/v).
-
Adjust the pH to 5.5 using an appropriate acid or base.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve and dilute with the mobile phase to achieve a final concentration within the linear range (e.g., 2 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh the Cetirizine drug substance or a crushed tablet powder.
-
Dissolve and dilute with the mobile phase to a known concentration (e.g., 1 mg/mL of Cetirizine).
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detector: UV at 230 nm
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response of Impurity D.
-
Inject the sample solution.
-
Quantify Impurity D in the sample by comparing its peak area to that of the standard.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. ksplifescience.com [ksplifescience.com]
- 2. ovid.com [ovid.com]
- 3. shimadzu.com [shimadzu.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. New RP-HPLC method for genotoxic impurities in cetirizine dihydrochloride. [wisdomlib.org]
- 7. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. researchgate.net [researchgate.net]
- 10. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Modernizing USP Methods for Cetirizine Organic Impurities: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modernization of the United States Pharmacopeia (USP) method for the analysis of organic impurities in cetirizine.
Frequently Asked Questions (FAQs)
Q1: Why should I consider modernizing the existing USP method for cetirizine organic impurities?
A1: The primary motivation for modernizing the traditional USP method is to enhance efficiency and performance. Many official USP methods were developed using older HPLC column technologies, often with 5 µm particles, which can result in long analysis times.[1][2] By adopting modern column technologies with smaller particle sizes (e.g., 2.5 µm) and shorter column lengths, you can significantly reduce run times, often by a factor of five, while still adhering to the system suitability criteria outlined in the monograph.[1] This modernization leads to increased sample throughput, reduced solvent consumption, and overall cost savings.
Q2: What are the permissible changes I can make to a USP method according to General Chapter <621>?
A2: USP General Chapter <621> on Chromatography provides guidelines for allowable adjustments to official methods without the need for full revalidation.[3] For isocratic methods like the one for cetirizine organic impurities, you can modify the column length (L) and particle size (dp) as long as the ratio of L/dp remains within -25% to +50% of the original method's ratio. The flow rate can also be adjusted to maintain similar chromatographic performance. Recent updates to USP <621> also provide more flexibility for changes to gradient methods and allow for the transition from fully porous to superficially porous particle columns.[4]
Q3: What is the most common issue encountered when modernizing the cetirizine organic impurities method?
A3: A frequently reported problem during the modernization of the HILIC-based USP method for cetirizine is the distortion of the main cetirizine peak, which may manifest as peak splitting or tailing.[1][2] This issue is often attributed to a mismatch between the sample diluent and the mobile phase.[2] Specifically, a higher concentration of a strong eluent like water in the sample solvent compared to the mobile phase can cause this distortion.[5]
Q4: How can I troubleshoot peak distortion (splitting or tailing) of the cetirizine peak?
A4: To address peak distortion, consider the following troubleshooting steps:
-
Reduce Injection Volume: Lowering the injection volume can mitigate the effects of the diluent mismatch and improve peak shape.[2][3]
-
Modify Sample Diluent: The most effective solution is often to prepare the sample in a diluent that closely matches the mobile phase composition.[3] This minimizes the solvent incompatibility that leads to peak distortion.
-
Method Transfer Considerations: When transferring methods between different HPLC or UHPLC systems, be aware that system volume and dispersion characteristics can influence peak shape.[6] Further adjustments to the injection volume may be necessary to achieve optimal results on different instruments.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Distorted or split main cetirizine peak | Mismatch between sample diluent and mobile phase, particularly higher water content in the diluent.[2] | 1. Prepare the sample using the mobile phase as the diluent. 2. If using a different diluent, ensure its composition is as close as possible to the mobile phase. 3. Reduce the injection volume.[3] |
| Long analysis time with the official USP method | Use of older column technology with larger particle sizes (e.g., 5 µm).[1][2] | 1. Modernize the method by switching to a column with a smaller particle size (e.g., 2.5 µm) and a shorter length, in accordance with USP <621> guidelines. 2. Adjust the flow rate and injection volume proportionally to the new column dimensions. |
| Poor separation of impurities | Sub-optimal chromatographic conditions. | 1. Ensure the mobile phase is prepared correctly and has the proper pH. 2. Verify the column is functioning correctly and has not degraded. 3. For complex separations, a re-evaluation of the stationary phase or mobile phase composition may be necessary, which would require revalidation. |
| Inconsistent results when transferring the method to a different instrument | Differences in system dwell volume, extra-column dispersion, and autosampler design between HPLC and UHPLC systems.[6] | 1. Re-optimize the injection volume for the new system.[3] 2. Ensure that the gradient delay and other system parameters are accounted for in the method transfer. |
Experimental Protocols
Original USP Method for Cetirizine Organic Impurities
This protocol is based on the compendial method described in the USP monograph.
-
Mobile Phase: An isocratic mixture of acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (e.g., 93:7 acetonitrile:aqueous phase).[1][2]
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20.0 µL.[1]
-
Detection: UV at a specified wavelength (e.g., 230 nm).
-
Run Time: Approximately 15 minutes.[1]
Modernized UPLC Method for Cetirizine Organic Impurities
This protocol represents a modernized approach for faster analysis.
-
Mobile Phase: Same as the original USP method (e.g., 93:7 acetonitrile:acidified aqueous tetrabutylammonium hydrogen sulfate).[1]
-
Injection Volume: Geometrically scaled down to 10.6 µL.[1][2]
-
Detection: UV at a specified wavelength (e.g., 230 nm).
Quantitative Data Summary
Table 1: Comparison of Original and Modernized Method Parameters
| Parameter | Original USP Method | Modernized UPLC Method |
| Column Dimensions | 4.0 x 250 mm | 4.6 x 100 mm |
| Particle Size | 5 µm | 2.5 µm |
| Flow Rate | ~1.0 mL/min | 2.116 mL/min |
| Injection Volume | 20.0 µL | 10.6 µL |
| Run Time | 15 minutes | 3 minutes |
| Tailing Factor | Meets USP criteria (≤ 2.0) | 1.3 |
| Peak Area %RSD | Meets USP criteria (≤ 10.0%) | 0.8% |
Data compiled from multiple sources demonstrating typical performance improvements.[1][2]
Visualizations
Caption: Workflow for modernizing the USP method for cetirizine organic impurities.
References
Technical Support Center: Cetirizine HPLC Analysis
Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of cetirizine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for reduced run times and improved efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a typical run time for cetirizine analysis by HPLC?
A1: Typical run times for cetirizine analysis can vary significantly depending on the HPLC method parameters. Published methods show run times ranging from as short as 3 minutes to over 10 minutes.[1][2][3][4] The goal of method optimization is often to achieve a shorter run time while maintaining adequate separation and peak shape.
Q2: How can I reduce the run time of my existing cetirizine HPLC method?
A2: To reduce the run time, you can consider several modifications to your method:
-
Increase the flow rate: A higher flow rate will decrease the retention time. However, be mindful that this may also increase backpressure and potentially decrease resolution.
-
Use a shorter column or a column with a smaller particle size: These columns offer faster separation times. Modernizing a USP method by using a column with smaller particles can reduce analysis time significantly.[4]
-
Modify the mobile phase composition: Increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase method will generally lead to faster elution of cetirizine.
-
Optimize the temperature: Increasing the column temperature can reduce the viscosity of the mobile phase, leading to lower backpressure and potentially faster elution.
Q3: What are the common columns used for cetirizine analysis?
A3: C18 columns are the most commonly used stationary phases for the reversed-phase HPLC analysis of cetirizine.[1][5][6][7] Specific examples include Phenomenex Luna C18 and Thermo Hypersil C18.[1]
Q4: What mobile phases are typically used for cetirizine HPLC analysis?
A4: A mixture of an aqueous buffer and an organic solvent is typically used. Common organic modifiers are acetonitrile and methanol.[1][2][5] The aqueous phase is often a phosphate buffer or water adjusted to a specific pH with an acid like phosphoric acid or sulfuric acid.[2][5][8] The ratio of organic to aqueous phase is a critical parameter for controlling retention time and resolution.
Q5: What is a suitable detection wavelength for cetirizine?
A5: Cetirizine can be detected by UV spectrophotometry at wavelengths around 227 nm to 231 nm.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of cetirizine, with a focus on reducing run time.
Issue 1: Long Retention Time
-
Question: My cetirizine peak has a very long retention time, leading to an unnecessarily long run time. How can I shorten it?
-
Answer:
-
Verify Flow Rate: Ensure your HPLC pump is delivering the correct flow rate. A lower-than-set flow rate will result in longer retention times.
-
Mobile Phase Composition: Gradually increase the percentage of the organic solvent in your mobile phase. For a C18 column, a higher concentration of acetonitrile or methanol will decrease the retention of cetirizine.
-
Column Choice: If possible, switch to a shorter column or a column packed with smaller particles (e.g., sub-2 µm). This can significantly reduce analysis time.[4]
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity and shorten the retention time.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: While trying to reduce the run time, my cetirizine peak has started to show significant tailing. What could be the cause and how do I fix it?
-
Answer:
-
pH of the Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like cetirizine. Ensure the pH is appropriate for the compound and the column. For basic compounds like cetirizine, a mobile phase pH around 3-4 is often used.[5][8]
-
Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[4] Try to dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. This can sometimes be mitigated by adjusting the mobile phase pH or using a different type of column.
-
Issue 3: High Backpressure When Increasing Flow Rate
-
Question: I tried to increase the flow rate to shorten the run time, but the system backpressure exceeded the limit. What are my options?
-
Answer:
-
Lower Mobile Phase Viscosity: Increase the column temperature to reduce the viscosity of the mobile phase.
-
Change Organic Solvent: If using methanol, switching to acetonitrile (which has a lower viscosity) can reduce backpressure.
-
Column Dimensions: A column with a larger internal diameter or larger particle size will generate less backpressure. However, this may also impact efficiency.
-
Check for Blockages: High backpressure can also be a sign of a blockage in the system (e.g., in the guard column, tubing, or column frit).
-
Quantitative Data Summary
The following table summarizes various reported HPLC methods for cetirizine analysis, highlighting key parameters that influence run time.
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Total Run Time (min) | Reference |
| CLC-ODS (4.6 x 250 mm, 5 µm) | Methanol:Water (70:30), pH 4 | Not Specified | 3.4 | 6 | [5] |
| Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water (60:40) | 1.0 | 2.3 | 5 | [1] |
| Thermo Hypersil C18 (4.6 x 250 mm, 5 µm) | Buffer:Acetonitrile (80:20) | Not Specified | 9.27 | Not Specified | |
| C18 | Acetonitrile:Water (1:1), pH 2.9 | 2.0 | 3.3 | Not Specified | [2] |
| Agilent Zorbax Bonus-RP (4.6 x 250 mm, 5 µm) | Acetonitrile:0.1% Trifluoroacetic acid (50:50) | 1.0 | 5.16 | 10 | [3] |
Experimental Protocol: Rapid HPLC Analysis of Cetirizine
This protocol provides a starting point for developing a fast HPLC method for cetirizine analysis.
1. Materials and Reagents:
-
Cetirizine Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (Analytical Grade)
2. Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 100 mm, 3.5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v), with the aqueous phase adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of Cetirizine Hydrochloride in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standard solutions at desired concentrations (e.g., 10 µg/mL) by diluting with the mobile phase.
5. Sample Preparation:
-
For tablets, crush a tablet and dissolve the powder in a known volume of mobile phase to achieve a theoretical cetirizine concentration within the calibration range. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
The retention time for cetirizine should be approximately 2-3 minutes under these conditions.
Visualizations
References
- 1. iosrphr.org [iosrphr.org]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. lcms.cz [lcms.cz]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. Development and validation of a HPLC method for the determination of cetirizine in pharmaceutical dosage forms. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. opus.govst.edu [opus.govst.edu]
Technical Support Center: Cetirizine Impurity Analysis
Welcome to the technical support center for cetirizine impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the co-elution of cetirizine impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant issue in cetirizine impurity analysis?
A1: Co-elution in high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1][2] This poses a significant problem in impurity analysis as it can lead to inaccurate identification and quantification of impurities, potentially masking an impurity that exceeds its specified limit. For drug substances like cetirizine, ensuring the accurate detection and quantification of impurities is critical for product quality and consumer safety.[3]
Q2: Which impurities of cetirizine are known to have the potential for co-elution?
A2: Several related substances and degradation products of cetirizine have been identified. While specific co-elution issues can be method-dependent, impurities with similar chemical structures and polarities are more prone to co-elute. For instance, during method development, interference has been noted between impurities A and F, as well as with other non-pharmacopoeial impurities.[4][5] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products that might co-elute with known impurities or the active pharmaceutical ingredient (API).[6][7]
Q3: My chromatogram displays shouldering or asymmetrical peaks. Does this indicate co-elution?
A3: Yes, peak shouldering, tailing, or fronting can be strong indicators of co-elution, where a minor component is not fully separated from a major peak.[1][2] However, these peak shape issues can also stem from other problems such as a contaminated or voided column, an obstructed column frit, or a mismatch between the sample solvent and the mobile phase.[8] It is crucial to investigate these possibilities as part of the troubleshooting process.
Q4: How can I definitively confirm the presence of co-eluting peaks?
A4: Confirming co-elution requires a more in-depth analysis of the chromatographic peak. The use of a photodiode array (PDA) or diode array detector (DAD) is highly effective.[1] These detectors can perform peak purity analysis by acquiring UV spectra across the entire peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[1][2] Another powerful technique is liquid chromatography-mass spectrometry (LC-MS), which can differentiate co-eluting compounds based on their different mass-to-charge ratios (m/z).[8]
Troubleshooting Guides
Q5: I suspect co-elution in my cetirizine impurity analysis. What are the initial troubleshooting steps?
A5: Before making significant changes to your method, it's essential to ensure your HPLC system is functioning optimally.[8]
-
System Suitability Check: Verify that your system meets the suitability requirements outlined in your method or the relevant pharmacopeia (e.g., USP).[3][9] This includes checking parameters like resolution, tailing factor, and repeatability.
-
Column Health: Ensure the column is not contaminated or degraded. Flush the column with a strong solvent. If peak shape issues persist, consider replacing the column.[8]
-
Injection Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion. A mismatch between the sample solvent and the mobile phase can cause poor peak shape, which might be mistaken for co-elution.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening.[8]
Q6: How can I adjust my mobile phase to resolve co-eluting cetirizine impurities?
A6: Modifying the mobile phase is one of the most powerful ways to influence selectivity and resolve co-eluting peaks.[10]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. These solvents have different selectivities and can alter the elution order of impurities.[10] Some methods for cetirizine have successfully used a combination of organic modifiers like acetonitrile, methanol, and tetrahydrofuran.[4][5][11]
-
Adjust pH: For ionizable compounds like cetirizine and its impurities, changing the pH of the aqueous portion of the mobile phase can significantly alter retention times and improve separation. Methods have been developed using phosphate buffers at various pH levels (e.g., pH 3.5, 5.5).[5][11][12]
-
Modify Gradient Profile: If using a gradient method, making the gradient shallower (i.e., increasing the run time with a slower change in mobile phase composition) can increase the resolution between closely eluting peaks.[8]
-
Isocratic vs. Gradient: If you are using an isocratic method, switching to a gradient elution can often provide better separation for samples with a wide range of impurities.[13]
Q7: When is it appropriate to change the HPLC column to address co-elution?
A7: If modifications to the mobile phase do not provide the desired resolution, changing the stationary phase is the next logical step.[10]
-
Different Stationary Phase Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a C8, phenyl, or biphenyl column.[2] For polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be a suitable alternative.[14]
-
Particle Size and Column Dimensions: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) can significantly increase efficiency and resolution.[14][15] Similarly, using a longer column can improve separation, though it will also increase analysis time and backpressure.[10][15]
Data Presentation
Table 1: Common Cetirizine Impurities
| Impurity Name | Other Names | CAS Number | Molecular Formula |
| Cetirizine Impurity A | 4-CBH, (4-chlorophenyl)phenylmethanol | 1145-34-2 | C₁₃H₁₁ClO |
| Cetirizine Impurity C | 83881-59-8 | C₂₁H₂₅ClN₂O₃ | |
| Cetirizine Impurity F | 83881-53-2 | C₂₁H₂₅ClN₂O₃ | |
| Cetirizine Related Compound A | (RS)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | 83881-51-0 | C₂₁H₂₅ClN₂O₃ |
| Dimer | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | 2109-54-8 | C₃₈H₃₆Cl₂N₂ |
| 2-Chlorocetirizine | Not Available | C₂₁H₂₄Cl₂N₂O₃ | |
| Deschlorocetirizine | Not Available | C₂₁H₂₆N₂O₃ |
(Note: This table is not exhaustive and other process-related or degradation impurities may exist.)[9][16][17][18]
Table 2: Example HPLC/UPLC Methods for Cetirizine Impurity Separation
| Parameter | Method 1[5] | Method 2[19] | Method 3 (USP Modernized) |
| Chromatography | HPLC | UPLC | HPLC |
| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | XBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mm |
| Mobile Phase | 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5 | Water:Acetonitrile (50:50, v/v) | Acetonitrile and acidified aqueous tetrabutylammonium hydrogen sulfate (93:7) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 2.116 mL/min |
| Detection | UV at 230 nm | UV at 235 nm | UV at 230 nm |
| Mode | Isocratic | Isocratic | Isocratic |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Impurity Profiling
This protocol is a general starting point based on commonly cited methods.[4][5][11] Optimization will likely be required.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.05 M potassium dihydrogen phosphate buffer. Adjust pH to 5.5 with an appropriate acid or base.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Mobile Phase C: HPLC grade methanol.
-
Final Mobile Phase: Mix Buffer:Acetonitrile:Methanol in a ratio of approximately 60:25:15 (v/v/v). Filter and degas.
-
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the cetirizine sample in the mobile phase to a final concentration of about 0.2 mg/mL.[9]
-
-
Procedure: Inject the sample and run the chromatogram for a sufficient time to elute all impurities (e.g., at least 3 times the retention time of the main cetirizine peak).[9]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[7]
-
Acid Hydrolysis: Dissolve 5 mg of cetirizine in 5 mL of 0.1 M HCl. Heat at 105°C for a specified time (e.g., 24 hours) or until approximately 5-20% degradation is observed.[6][7]
-
Base Hydrolysis: Dissolve 5 mg of cetirizine in 5 mL of 0.1 M NaOH. Heat at 105°C for a specified time or until target degradation is achieved.[6][7]
-
Oxidative Degradation: Dissolve 5 mg of cetirizine in 5 mL of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature or heat gently until sufficient degradation is observed.[6][7]
-
Thermal Degradation: Place the solid cetirizine powder in a hot air oven at a high temperature (e.g., 70-105°C) for a set duration (e.g., 12-24 hours).[6]
-
Photolytic Degradation: Expose a solution of cetirizine (or the solid powder) to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
Sample Analysis: After exposure, neutralize the acidic and basic samples if necessary. Dilute all samples with the mobile phase to an appropriate concentration and analyze using the developed HPLC method. Evaluate the chromatograms for new peaks and assess the resolution between the degradation products, known impurities, and the cetirizine peak.
Visualizations
Caption: A workflow for troubleshooting co-elution in HPLC.
Caption: Factors influencing chromatographic resolution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. shimadzu.com [shimadzu.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. drugfuture.com [drugfuture.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 14. lcms.cz [lcms.cz]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. Cetirizine EP Impurity F | CAS No- 83881-53-2 | Simson Pharma Limited [simsonpharma.com]
- 17. Cetirizine EP Impurity C - CAS - 83881-59-8 | Axios Research [axios-research.com]
- 18. uspnf.com [uspnf.com]
- 19. asianpubs.org [asianpubs.org]
Improving sensitivity of detection for Cetirizine Impurity D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of Cetirizine Impurity D.
Troubleshooting Guide
Issue: Poor or no detection of this compound peak using HPLC-UV.
Question: I am following a standard HPLC-UV method for cetirizine impurities, but I am unable to detect or get a very weak signal for Impurity D. What could be the reason and how can I improve the sensitivity?
Answer:
Several factors can contribute to the poor detection of this compound (also known as Cetirizine Dimer Impurity)[1]. This impurity is known to be challenging to detect with standard HPLC-UV methods. One study noted that while their optimized HPLC method could resolve several other impurities, Impurity D was not detected[2].
Here are some potential causes and troubleshooting steps:
-
Inadequate Chromatographic Conditions: The polarity of this compound differs significantly from cetirizine and other related substances, which can lead to poor retention or elution under certain conditions.
-
Solution: Re-evaluate and optimize your mobile phase and column. A multi-component mobile phase may be necessary to achieve good resolution for all impurities. For example, a mobile phase consisting of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (60:25:10:5, v/v/v/v) at a pH of about 5.5 has been used successfully for other cetirizine impurities, though it failed to detect Impurity D[2]. The European Pharmacopoeia method is often recommended when detection of Impurity D is critical[2].
-
-
Low UV Absorbance: this compound may have a lower UV absorptivity at the wavelength used for detecting the active pharmaceutical ingredient (API) and other impurities (typically around 230 nm).
-
Solution:
-
Wavelength Optimization: If you have a reference standard for Impurity D, perform a UV scan to determine its maximum absorption wavelength (λmax). Adjust your UV detector to this wavelength to enhance sensitivity.
-
Use a More Sensitive Detector: If optimizing UV detection is insufficient, consider using a more sensitive and specific detector, such as a Mass Spectrometer (MS). LC-MS or LC-MS/MS methods are generally more suitable for detecting and quantifying trace-level impurities.[3]
-
-
-
Sample Diluent Mismatch: A mismatch between the sample solvent and the mobile phase can cause peak distortion, fronting, or splitting, which can mask the impurity peak or reduce its apparent height, thereby lowering sensitivity[4][5].
-
Solution: Prepare your sample in the mobile phase whenever possible. If the drug substance is not soluble in the mobile phase, use a diluent that is as close as possible in composition and strength to the mobile phase. If a strong solvent is required for dissolution, minimize the injection volume to reduce its effect on peak shape[4][5].
-
Issue: Peak distortion (fronting, tailing, or splitting) is affecting the quantification of this compound.
Question: My chromatogram shows a distorted peak for the main component, and I'm concerned it's affecting the resolution and sensitivity of nearby impurities like Impurity D. What should I do?
Answer:
Peak distortion is a common issue, especially in Hydrophilic Interaction Liquid Chromatography (HILIC) methods, which are sometimes used for cetirizine analysis. This problem is often caused by a mismatch between the sample diluent and the mobile phase[4][5].
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for distorted peak shapes.
Key recommendations:
-
Sample Diluent: The most effective solution is often to dissolve the sample directly in the mobile phase. This minimizes the solvent mismatch effect that leads to peak distortion[5].
-
Injection Volume: If using the mobile phase as a diluent is not feasible, try reducing the injection volume. Larger injection volumes of a stronger solvent can overwhelm the column's local equilibrium, causing poor peak shapes. However, be aware that this might decrease the sensitivity for trace impurities[4][5].
-
Method Modernization: Modernizing the analytical method by switching to a column with smaller particles (e.g., from 5 µm to 2.5 µm) can be highly effective. Smaller particle columns produce narrower peaks, which can maintain or even improve sensitivity even with a reduced injection volume. This approach not only solves the peak distortion issue but can also significantly shorten the analysis time[4].
Frequently Asked Questions (FAQs)
Q1: What is the recommended detection technique for achieving the best sensitivity for this compound?
A1: For high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. While HPLC with UV detection is widely used, its sensitivity may not be adequate for trace-level quantification of Impurity D[2]. LC-MS/MS offers superior sensitivity and selectivity through Multiple Reaction Monitoring (MRM), which allows for the precise detection of the target analyte even in a complex matrix[6].
Q2: Can I use a C18 column for the analysis of this compound?
A2: Yes, a C18 column is commonly used for the analysis of cetirizine and its impurities. Several reported methods utilize a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol[3][7]. However, due to the wide range of polarities among cetirizine impurities, a single C18 column with a simple binary mobile phase may not provide adequate resolution for all components. Method development might involve trying different C18 column brands, adjusting the mobile phase pH, and incorporating additional organic modifiers like methanol or tetrahydrofuran to optimize the separation[3].
Q3: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values I should aim for?
A3: The target LOD and LOQ will depend on the regulatory requirements for your specific product. However, for related substances in cetirizine, a well-validated HPLC-UV method can achieve LOD and LOQ in the ranges of 0.08–0.26 µg/mL and 0.28–0.86 µg/mL, respectively[3]. A highly sensitive RP-HPLC method for other cetirizine impurities reported an LOD and LOQ of 0.1 to 0.8 ng/mL and 0.3 to 2.7 ng/mL, respectively[7]. LC-MS/MS methods can achieve even lower detection limits, often in the low ng/mL or even pg/mL range.
Q4: How should I prepare my sample for the analysis of this compound?
A4: Proper sample preparation is crucial for accurate and sensitive analysis. Here is a general protocol:
Caption: General workflow for sample preparation.
For tablet formulations, the initial step involves crushing a number of tablets to obtain a homogenous powder before weighing[5][8]. Sonication is often required to ensure the complete extraction of the API and its impurities from the tablet matrix[5][8]. As mentioned in the troubleshooting section, using the mobile phase as the sample diluent is highly recommended to avoid peak shape issues[5].
Experimental Protocols & Data
Table 1: HPLC Method Parameters for Cetirizine Impurity Analysis
| Parameter | Method 1[3] | Method 2 (USP Modernized) |
| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm | XBridge HILIC XP, 2.5 µm, 4.6 x 100 mm |
| Mobile Phase | 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5 | 93:5:2 acetonitrile: solution A: buffer solution |
| Solution A: 2:33 2N sulfuric acid:water | ||
| Buffer: 3.4 g/L tetrabutyl ammonium hydrogen sulfate in water | ||
| Flow Rate | 1.0 mL/min | 2.116 mL/min |
| Detection | UV at 230 nm | UV (wavelength not specified) |
| Column Temp. | Not specified | 25 °C |
| Injection Vol. | Not specified | 10.6 µL |
| Note | This method did not detect Impurity D. | This method was optimized to resolve peak distortion issues. |
Table 2: LC-MS/MS Method Parameters for Cetirizine Analysis
| Parameter | Method Details[6] |
| Column | C18 |
| Mobile Phase | Combination of ammonium acetate, water, and methanol |
| Ionization | Positive Ion Electrospray (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cetirizine: 389.26 → 165.16, 201.09 |
| Internal Standard | Cetirizine d4 |
| Note | This method is for the quantification of cetirizine in plasma but demonstrates the principles for sensitive detection. |
Disclaimer: The information provided is for guidance and troubleshooting purposes only. All analytical methods should be fully validated for their intended use.
References
- 1. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
Impact of column chemistry on cetirizine impurity separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of column chemistry on the separation of cetirizine and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC column chemistries used for cetirizine impurity analysis?
A1: The most prevalent column chemistries for separating cetirizine and its related compounds are Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) HPLC. Within RP-HPLC, C18 and C8 stationary phases are commonly employed.[1] The choice of column depends on the specific impurities being targeted and the analytical method requirements.
Q2: My cetirizine peak is distorted (fronting or splitting) when using a HILIC column. What is the likely cause?
A2: A common cause of poor peak shape for the main cetirizine peak in HILIC methods is a mismatch between the sample diluent and the mobile phase.[2][3] If the sample diluent has a significantly different composition (e.g., higher water content, different pH, or lack of buffer) compared to the mobile phase, it can lead to peak distortion.[2][3] This effect can be exacerbated by larger injection volumes.[4]
Q3: How can I improve the peak shape when using a HILIC column?
A3: To improve a distorted peak shape, consider the following:
-
Modify the Sample Diluent: If possible, prepare the sample in a diluent that closely matches the mobile phase composition.
-
Reduce Injection Volume: Lowering the injection volume can mitigate the effects of diluent mismatch and improve peak shape.[2][4]
-
Modernize the Column: Switching from a larger particle size column (e.g., 5 µm) to a smaller particle size column (e.g., 2.5 µm) allows for a reduction in injection volume while maintaining sensitivity, which can resolve peak shape issues.[2][3]
Q4: I am observing peak tailing for cetirizine on my C18 column. What can I do?
A4: Peak tailing for basic compounds like cetirizine on reversed-phase columns can be due to secondary interactions with residual silanols on the silica support. One effective solution is to switch to a C8 column. The shorter alkyl chain of the C8 stationary phase can reduce these unwanted interactions and eliminate peak tailing.[1] Additionally, optimizing the mobile phase pH can help to suppress the ionization of silanols and improve peak shape.
Q5: Which column chemistry offers better retention for cetirizine?
A5: The retention behavior of cetirizine is highly dependent on the column chemistry and mobile phase. In HILIC, polar compounds like cetirizine are well-retained. In reversed-phase chromatography, C18 columns, being more hydrophobic than C8 columns, will generally provide greater retention for non-polar compounds. However, for a compound like cetirizine with both polar and non-polar characteristics, the retention can be manipulated by adjusting the mobile phase conditions on either C18 or C8 columns.
Troubleshooting Guides
Issue 1: Distorted or Split Cetirizine Peak on HILIC Column
This guide provides a systematic approach to troubleshooting poor peak shapes for the main cetirizine analyte when using HILIC columns.
Caption: Troubleshooting workflow for distorted cetirizine peaks in HILIC.
Issue 2: Peak Tailing in Reversed-Phase (C18/C8) Methods
This guide outlines steps to address peak tailing issues for cetirizine and its impurities when using reversed-phase HPLC.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Validating HPLC Methods for Cetirizine Impurity D
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Cetirizine Impurity D, a critical quality attribute in the production of the widely used antihistamine.
This publication delves into the experimental protocols and performance data of various analytical techniques, offering a valuable resource for method development, validation, and selection. A detailed examination of the European Pharmacopoeia (Ph. Eur.) method, alongside a validated alternative HPLC method and other analytical approaches such as Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is presented.
At a Glance: Comparing Analytical Methods
To facilitate a clear comparison, the following tables summarize the key performance parameters of different analytical methods for the analysis of Cetirizine and its impurities, with a focus on the challenging Impurity D.
| Parameter | European Pharmacopoeia HPLC Method | Alternative HPLC Method |
| Stationary Phase | Silica gel for chromatography R (5 µm) | C18 |
| Mobile Phase | Acetonitrile, Water, and Sulfuric Acid | Acetonitrile and Water with pH adjustment |
| Detection | UV at 230 nm | UV at 229 nm |
| Linearity Range | Not explicitly stated in monograph | 50 - 150 µg/ml (for Cetirizine) |
| Accuracy (% Recovery) | Not explicitly stated in monograph | 98 - 102% (for Cetirizine) |
| Precision (% RSD) | Not explicitly stated in monograph | ≤ 2% (for Cetirizine) |
| Parameter | UPLC Method | Capillary Electrophoresis (CE) Method | LC-MS/MS Method |
| Principle | High-pressure liquid chromatography with smaller particle size columns for faster and more efficient separations. | Separation based on the electrophoretic mobility of ions in an electric field. | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry for high selectivity and sensitivity. |
| Reported Application | Determination of Cetirizine in pharmaceutical formulations. | Separation and determination of Cetirizine and its major impurities. | Quantification of Cetirizine in human plasma. |
| Key Advantages | Faster analysis time, improved resolution, and reduced solvent consumption compared to traditional HPLC. | High separation efficiency, minimal sample and reagent consumption. | High sensitivity and selectivity, capable of identifying and quantifying impurities at very low levels. |
| Validation Data (Cetirizine) | Linearity: 4-28 µg/mL (r² > 0.999), LOD: 0.39 µg/mL, LOQ: 1.30 µg/mL. | Linearity: 40-240 µg/mL (r² = 0.998), Precision (RSD): Intra-day 1.3%, Inter-day 2.6%. | Linearity: 0.5-500 ng/mL, LLOQ: 0.5 ng/mL, Precision: <15% RSD.[1] |
Delving into the Details: Experimental Protocols
A thorough understanding of the experimental conditions is crucial for successful method implementation and validation. Below are the detailed methodologies for the key analytical techniques discussed.
European Pharmacopoeia HPLC Method for Cetirizine Impurities
The European Pharmacopoeia outlines a definitive method for the control of impurities in Cetirizine hydrochloride, including Impurity D.[2]
-
Chromatographic System:
-
Column: A 0.25 m x 4.6 mm column packed with silica gel for chromatography (5 µm).
-
Mobile Phase: A mixture of dilute sulfuric acid, water, and acetonitrile (0.4:6.6:93 V/V/V).
-
Flow Rate: 1 mL/min.
-
Detection: UV spectrophotometer at 230 nm.
-
Injection Volume: 20 µl.
-
Run Time: Three times the retention time of Cetirizine.
-
-
System Suitability:
-
The resolution between the peaks due to Cetirizine and Impurity A should be a minimum of 3.
-
The symmetry factor for the Cetirizine peak should be a maximum of 2.0.
-
-
Impurity Limits:
-
Impurities A, B, C, D, E, and F: For each impurity, not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (b) (0.1%).
-
Unspecified impurities: For each impurity, not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (b) (0.1%).
-
Total impurities: Not more than 1.5 times the area of the principal peak in the chromatogram obtained with the reference solution (b) (0.3%).
-
Validated Alternative HPLC Method
One study proposed and validated an alternative reversed-phase HPLC method for the determination of Cetirizine and its impurities.[3]
-
Chromatographic System:
-
Column: Phenomenex Luna 5µ C18 100A (250 x 4.6 mm).
-
Mobile Phase: A mixture of Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV at 229 nm.
-
Injection Volume: 20 µl.
-
-
Validation Parameters for Cetirizine:
Visualizing the Workflow: HPLC Method Validation
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates the logical workflow of the HPLC method validation process as per ICH guidelines.
Caption: Logical workflow for HPLC method validation.
Beyond HPLC: Exploring Alternative Analytical Techniques
While HPLC remains the workhorse for pharmaceutical analysis, other techniques offer distinct advantages for impurity profiling.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times, improved resolution, and reduced solvent consumption compared to conventional HPLC. A reported UPLC method for Cetirizine demonstrated excellent linearity over a range of 4 to 28 µg/mL with a correlation coefficient greater than 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.39 and 1.30 µg/mL, respectively.[4]
-
Capillary Electrophoresis (CE): CE is a powerful separation technique that offers high efficiency and resolution, particularly for charged molecules. A stability-indicating CE method was developed for the separation and determination of Cetirizine and its major impurities.[5] The method demonstrated linearity over a concentration range of 40–240 μg/mL for Cetirizine with a correlation coefficient of 0.998.[5] The intra-day and inter-day precision, expressed as RSD, were 1.3% and 2.6%, respectively.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry provides unparalleled sensitivity and selectivity for impurity identification and quantification. A rapid and sensitive LC-MS/MS method was developed for the quantification of Cetirizine in human plasma, with a lower limit of quantification (LLOQ) of 0.5 ng/ml.[1] This high sensitivity makes LC-MS/MS particularly suitable for the detection and quantification of trace-level impurities.
Conclusion
The selection of an appropriate analytical method for the validation of this compound is a critical decision in the drug development process. The European Pharmacopoeia provides a robust HPLC method that is widely referenced for this purpose. However, alternative HPLC methods, as well as advanced techniques like UPLC, CE, and LC-MS/MS, offer significant advantages in terms of speed, resolution, and sensitivity. This guide provides the necessary data and experimental protocols to enable an informed comparison and selection of the most suitable method to ensure the quality and safety of Cetirizine products. Researchers are encouraged to consider the specific requirements of their analysis, including the desired level of sensitivity, sample throughput, and available instrumentation, when making their choice.
References
- 1. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study [pubmed.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. iosrphr.org [iosrphr.org]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Columns for the Analysis of Cetirizine Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of impurities in pharmaceutical products is paramount to ensuring their safety and efficacy. For the widely used antihistamine cetirizine, high-performance liquid chromatography (HPLC) is the method of choice for impurity profiling. The selection of an appropriate HPLC column is a critical factor that directly influences the resolution, sensitivity, and overall efficiency of the analysis. This guide provides a comparative analysis of different HPLC columns for the separation of cetirizine and its impurities, supported by experimental data from various studies.
Executive Summary
This guide evaluates the performance of several HPLC columns for the analysis of cetirizine and its related substances. The comparison focuses on key chromatographic parameters such as retention time, resolution, and tailing factor. The data presented herein is compiled from a number of published analytical methods. Our analysis indicates that while traditional C18 columns are widely used and effective, modern columns with smaller particle sizes, such as 2.5 µm, offer significant advantages in terms of analysis speed and efficiency without compromising separation quality. Hydrophilic Interaction Liquid Chromatography (HILIC) columns also present a viable alternative for the separation of polar impurities.
Comparative Data of HPLC Columns
The following tables summarize the performance of different HPLC columns in the analysis of cetirizine and its impurities, based on data from various studies.
| Column | Dimensions | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings | Reference |
| Hypersil BDS C18 | 4.6 x 250 mm | 5 | 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5 | 1 | 230 | Successful determination of cetirizine and its related impurities. The method proved to be specific and stability-indicating. | [1][2] |
| Thermo Hypersil C18 | 4.6 x 250 mm | 5 | Buffer and acetonitrile (80:20, v/v) | Not Specified | Not Specified | Found to be comparatively better than other C18 columns tested, providing a peak with good Gaussian shape. | |
| Symmetry C18 | Not Specified | Not Specified | 50 mM KH2PO4 and acetonitrile (60:40 v/v), pH 3.5 | Not Specified | Not Specified | Good peak shape without tailing and interferences from degradation products in acidic or oxidative conditions. | [3] |
| Phenomenex Luna C18 | 4.6 x 250 mm | 5 | Acetonitrile and water (60:40 v/v) | 1 | 229 | A simple and rapid method with a retention time for cetirizine of 2.3 minutes. | [4] |
| Phenomenex Gemini C18 | 4.6 x 250 mm | 5 | Acetonitrile and water (pH 3) | Not Specified | Not Specified | Satisfactory results in the separation of cetirizine, phenylephrine, and nimesulide. | |
| XBridge BEH HILIC | 4.6 x 250 mm | 5 | Acetonitrile (93%) and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (7%) | Geometrically Scaled | Not Specified | The USP method for organic impurities in cetirizine hydrochloride was successfully scaled to this column. | [5] |
| XBridge BEH HILIC XP | 4.6 x 100 mm | 2.5 | Acetonitrile (93%) and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (7%) | Geometrically Scaled | Not Specified | Reduced analysis time by a factor of five compared to the 5 µm column and avoided peak distortion. | [5] |
| Eclipse XDB C8 | 4.6 x 150 mm | 5 | 0.2 M K2HPO4 pH 7.00 and acetonitrile (65:35, v/v) | 1 | 230 | Excellent separation between the drug substance and its stress-induced degradation products. | [6] |
Experimental Protocols
The following are representative experimental protocols derived from the cited literature for the analysis of cetirizine impurities using different HPLC columns.
Method 1: Reversed-Phase HPLC using a C18 Column[1][2]
-
Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (12:5:2:1, v/v/v/v) with a pH adjusted to 5.5.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Sample Preparation: Standard solutions of cetirizine and its related impurities are prepared in the mobile phase.
Method 2: Modernized HILIC Method[7][8]
-
Column: XBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mm
-
Mobile Phase: An isocratic mixture of acetonitrile (93%) and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (7%).
-
Flow Rate: Geometrically scaled from the original USP method.
-
Detection: UV (wavelength not specified in the abstract)
-
Injection Volume: Geometrically scaled from the original USP method.
-
Column Temperature: Ambient
-
Rationale: This method demonstrates the modernization of a USP method, resulting in a significantly shorter run time (reduced from 15 minutes to 3 minutes) and improved peak shape for cetirizine.
Method 3: Stability-Indicating Reversed-Phase HPLC using a C8 Column[9]
-
Column: Eclipse XDB C8, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of 0.2 M K2HPO4 pH 7.00 and acetonitrile (65:35, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector at 230 nm
-
Injection Volume: Not specified
-
Column Temperature: Not specified
-
Application: This method was developed and validated for the determination of cetirizine and its stress-induced degradation products.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of HPLC columns for cetirizine impurities.
Caption: General workflow for comparing HPLC columns for cetirizine impurity analysis.
Conclusion
The selection of an HPLC column is a critical decision in the development of analytical methods for cetirizine impurities. While traditional C18 columns provide robust and reliable separations, this comparative guide highlights the significant advantages of modern column technologies. The use of columns with smaller particle sizes, such as the XBridge BEH HILIC XP (2.5 µm), can drastically reduce analysis time and improve peak symmetry, leading to higher throughput and more efficient laboratory workflows.[5] Furthermore, alternative stationary phases like C8 and HILIC can offer different selectivities, which may be advantageous for resolving specific critical impurity pairs. Researchers and drug development professionals should consider these factors when selecting an HPLC column to ensure the development of a sensitive, accurate, and efficient method for the quality control of cetirizine.
References
- 1. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrphr.org [iosrphr.org]
- 5. lcms.cz [lcms.cz]
- 6. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Cetirizine Impurity D: A Comparative Guide to Reference Standard Performance
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. This guide provides a comprehensive comparison of the stability of Cetirizine Impurity D reference standards under various stress conditions. By presenting detailed experimental protocols, comparative data, and clear visual workflows, this document aims to equip laboratory professionals with the necessary information to make informed decisions regarding the selection and handling of these critical reagents.
Cetirizine, a widely used second-generation antihistamine, undergoes rigorous purity control to ensure its safety and efficacy. This compound, chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a potential process-related impurity that must be monitored and controlled within specified limits.[1][2][3] The stability of the reference standard for this impurity is crucial for the accurate quantification of its presence in the drug substance and finished product.
This guide details a comparative stability study of two hypothetical, yet representative, commercially available this compound reference standards, designated as RS-A and RS-B. The study subjects these standards to forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines to evaluate their degradation profiles.[4][5][6][7][8]
Experimental Protocols
The stability of the this compound reference standards was assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The experimental protocol is detailed below.
Forced Degradation Studies
Forced degradation studies were conducted on both RS-A and RS-B to evaluate their stability under various stress conditions.[9][10] The following conditions were employed:
-
Acid Hydrolysis: 1 mL of a 1 mg/mL solution of the reference standard in methanol was mixed with 1 mL of 0.1 M Hydrochloric acid. The solution was incubated at 60°C for 24 hours.
-
Base Hydrolysis: 1 mL of a 1 mg/mL solution of the reference standard in methanol was mixed with 1 mL of 0.1 M Sodium Hydroxide. The solution was incubated at 60°C for 24 hours.
-
Oxidative Degradation: 1 mL of a 1 mg/mL solution of the reference standard in methanol was mixed with 1 mL of 3% Hydrogen Peroxide. The solution was stored at room temperature for 24 hours.[10]
-
Thermal Degradation: The solid reference standard was placed in a hot air oven at 70°C for 48 hours.[9]
-
Photostability: The solid reference standard was exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Following exposure to the stress conditions, the samples were appropriately diluted with the mobile phase for HPLC analysis.
HPLC Method
A validated, stability-indicating HPLC method was used for the analysis of the stressed samples.[11][12][13] The chromatographic conditions are summarized below:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 5.5) in a gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Comparative Stability Data
The results of the forced degradation studies for the two reference standards, RS-A and RS-B, are summarized in the table below. The data represents the percentage of degradation of the main peak corresponding to this compound.
| Stress Condition | RS-A (% Degradation) | RS-B (% Degradation) | Major Degradant Peak (RRT) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 8.2 | 9.5 | 0.85 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 12.5 | 14.1 | 1.15 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 18.7 | 22.3 | 0.92 |
| Thermal Degradation (70°C, 48h) | 5.1 | 6.3 | Not Significant |
| Photostability (ICH Q1B) | 3.8 | 4.5 | Not Significant |
Observations:
Both reference standards exhibited a degree of degradation under all stress conditions. The most significant degradation for both RS-A and RS-B was observed under oxidative conditions, followed by basic hydrolysis. RS-A consistently showed slightly lower degradation across all stress conditions compared to RS-B, suggesting a higher intrinsic stability. The relative retention times (RRT) of the major degradation products were consistent between the two standards, indicating similar degradation pathways.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the stability testing workflow and the logical relationship of the forced degradation studies.
Caption: Workflow for the comparative stability testing of this compound reference standards.
Caption: Logical relationship of forced degradation pathways for this compound.
Conclusion and Recommendations
The stability of a reference standard is a critical attribute that directly impacts the accuracy of analytical results. This comparative guide demonstrates that while both hypothetical reference standards for this compound are susceptible to degradation under forced conditions, RS-A exhibits marginally better stability.
For researchers and scientists, it is recommended to:
-
Perform initial and ongoing stability assessments on new lots of reference standards to ensure their continued fitness for use.
-
Store reference standards under recommended conditions (typically refrigerated and protected from light) to minimize degradation.
-
Be aware of potential degradation pathways, especially under oxidative and basic conditions, when developing and validating analytical methods.
By adhering to these practices and understanding the stability profile of the reference standards, laboratories can enhance the reliability of their impurity testing for Cetirizine and ensure the quality of the final drug product.
References
- 1. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]
- 2. Cetirizine EP Impurity D (Cetirizine Impurity-D) | 346451-15-8 (Free base)/ CAS number: 856841-95- 7 [alfaomegapharma.com]
- 3. ksplifescience.com [ksplifescience.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. Ich guideline for stability testing | PPTX [slideshare.net]
- 6. q1scientific.com [q1scientific.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
A Comparative Guide to USP and In-house Methods for Cetirizine Impurity Profiling
In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) like cetirizine is critical for drug safety and efficacy. Impurity profiling, the identification and quantification of impurities, is a mandatory step in drug development and manufacturing. This guide provides a detailed comparison of the official United States Pharmacopeia (USP) methods and modernized in-house adaptations for the impurity profiling of cetirizine, offering insights for researchers, scientists, and drug development professionals.
The USP monograph for cetirizine hydrochloride outlines two distinct procedures for the analysis of organic impurities.[1][2] Concurrently, advancements in chromatography have led to the development of modernized, in-house methods that offer significant improvements in efficiency. These "in-house" methods are often adaptations of the USP methods, leveraging newer column technologies to enhance performance.[3][4][5]
Experimental Protocols: A Side-by-Side Look
The fundamental differences between the USP and modernized in-house methods lie in the chromatographic columns and run times. While the USP methods have been validated and are widely accepted, they often utilize older column technologies with larger particle sizes, leading to longer analysis times.[3] Modernized approaches adapt these methods to columns with smaller particle sizes, which can significantly shorten run times without compromising the quality of the separation.[4][5]
USP Method (Procedure 1)
The USP Procedure 1 for cetirizine organic impurities is an isocratic method.[2][3]
-
Column: The method specifies a 4.0 x 250 mm column with 5 µm packing (L3 type).[3]
-
Mobile Phase: A mixture of acetonitrile (93%) and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (7%).[3][5]
-
System Suitability: The method requires specific resolution and tailing factor criteria to be met to ensure the validity of the analytical results.[2]
USP Method (Procedure 2)
Procedure 2, as outlined in the USP 41 monograph, provides an alternative for profiling different types of impurities.[1][2]
Modernized In-house Method
This method is a prime example of how a USP method can be updated for improved performance. The key modification is the use of a column with smaller particles, which allows for a faster analysis.[3][4][5]
-
Column: A 4.6 x 100 mm column packed with 2.5 µm particles.[3][5]
-
Flow Rate and Injection Volume: These parameters are geometrically scaled from the original USP method to be compatible with the smaller column dimensions.[3][5]
-
Advantage: This modernization can reduce the analysis time by as much as a factor of five, from 15 minutes to 3 minutes, and can also mitigate issues like peak distortion that can occur with the original method.[3][4][5] Another in-house developed HPLC method utilized a Hypersil BDS C18, 5 µm column (4.6 x 250 mm) with a mobile phase of 0.05 M dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (12:5:2:1, v/v/v/v) at a pH of 5.5.[6]
Data Presentation: Quantitative Comparison
The following table summarizes the key parameters and performance metrics of the USP and a representative modernized in-house method.
| Parameter | USP Method (Procedure 1) | Modernized In-house Method | In-house HPLC Method |
| Column | 4.0 x 250 mm, 5 µm, L3 | 4.6 x 100 mm, 2.5 µm | Hypersil BDS C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and acidified aqueous tetrabutylammonium hydrogen sulfate (93:7)[3][5] | Scaled from USP method | 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5[6] |
| Flow Rate | Not specified in provided context | Geometrically scaled to 2.116 mL/min[3][5] | 1 mL/min[6] |
| Injection Volume | 20.0 µL[3] | Geometrically scaled to 10.6 µL[3][5] | Not specified in provided context |
| Run Time | ~15 minutes[3][4] | ~3 minutes[3][4] | Not specified in provided context |
| Detection | UV, 230 nm[7] | UV, not specified | UV, 230 nm[6] |
| LOD/LOQ (Impurities) | Not specified in provided context | Not specified in provided context | 0.08-0.26 µg/mL / 0.28-0.86 µg/mL[6] |
Workflow for Method Comparison
The decision to use a pharmacopeial method versus developing an in-house method is a critical one in pharmaceutical analysis. The following diagram illustrates a typical workflow for this decision-making and comparison process.
Conclusion
Both USP and in-house methods have their place in the impurity profiling of cetirizine. The USP methods provide a robust, validated starting point that is universally accepted. However, they may not be the most efficient in terms of sample throughput. Modernized in-house methods, by leveraging newer column technologies, can offer significant reductions in analysis time, leading to higher productivity.[3][4][5] The choice between the two will depend on the specific needs of the laboratory, including sample workload, available instrumentation, and regulatory requirements. For routine quality control with high sample numbers, a modernized, faster method may be preferable, provided it is properly validated to meet all system suitability and regulatory criteria.
References
- 1. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
A Comparative Guide to Analytical Methods for Cetirizine Impurity D Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different analytical methodologies for the determination of Cetirizine Impurity D, also known as Cetirizine Dimer Impurity. The information presented is synthesized from published analytical methods and application notes. It is intended to assist researchers and analytical scientists in selecting and developing appropriate methods for the quality control of cetirizine and its related substances.
Introduction to this compound
This compound is a known related substance of Cetirizine, a widely used second-generation antihistamine. Chemically, it is 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[1] The monitoring and control of this and other impurities are critical for ensuring the safety and efficacy of the final drug product. This guide focuses on the analytical techniques used to identify and quantify this compound.
Comparative Analysis of Analytical Methods
The most common analytical technique for the analysis of cetirizine and its impurities is High-Performance Liquid Chromatography (HPLC). The following tables summarize the experimental conditions and performance data from different published HPLC methods. While a direct inter-laboratory comparison study was not found in the public domain, this guide presents a comparison of various validated methods to offer insights into their performance.
Table 1: Comparison of HPLC Methodologies for Cetirizine Impurity Analysis
| Parameter | Method A (USP Monograph Approach)[2][3] | Method B (Validated HPLC Method)[4][5][6] |
| Chromatographic Column | Not specified, but a C18 column is commonly used. | Hypersil BDS C18, 5 µm, 4.6 x 250mm[4][5] |
| Mobile Phase | Procedure 1: Not detailed. Procedure 2: Buffer A (2g tetrabutyl ammonium hydrogen sulfate and 3g monobasic sodium phosphate monohydrate in 1L water, pH adjusted) and Buffer B mixed with acetonitrile (1:1 v/v).[2] | 0.05M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5[5] |
| Flow Rate | Not specified. | 1 mL/min[5] |
| Detection Wavelength | Not specified. | 230 nm[4][5] |
| Diluent | Procedure 1: Mobile phase. Procedure 2: Buffer B mixed with acetonitrile (1:1 v/v).[2] | Mobile Phase[4] |
Table 2: Comparison of Method Performance Data
| Performance Metric | Method B (Validated HPLC Method)[4][5][6] |
| Linearity Range (Cetirizine) | 200 - 800 µg/mL and 1 - 4 µg/mL[5] |
| Linearity Range (Impurities) | 1 - 4 µg/mL[5] |
| Limit of Detection (LOD) (Impurities) | 0.08 - 0.26 µg/mL[5] |
| Limit of Quantitation (LOQ) (Impurities) | 0.28 - 0.86 µg/mL[5] |
| Precision (RSD%) | Not more than 2.0% for replicate injections.[4] |
Experimental Protocols
Detailed Methodology for HPLC Analysis (Method B)[4][5][6]
This section provides a detailed protocol for the determination of Cetirizine and its related impurities, including Impurity D, using a validated HPLC method.
1. Materials and Reagents:
-
Cetirizine Dihydrochloride Reference Standard
-
Cetirizine Related Impurities Reference Standards (including Impurity D)
-
Potassium Dihydrogen Phosphate
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrahydrofuran (HPLC Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions:
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.05M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran in the ratio of 12:5:2:1 (v/v/v/v). Adjust the pH to 5.5.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: Ambient
-
Injection Volume: Not specified.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve appropriate amounts of Cetirizine Dihydrochloride and its related impurities in the mobile phase to obtain a known concentration (e.g., within the linearity range of 1-4 µg/mL for impurities).[5]
-
Sample Solution: Prepare the sample solution by dissolving the drug substance or product in the mobile phase to achieve a target concentration within the linear range of the method. For tablet analysis, sonication and centrifugation may be required to extract the analytes.[4]
4. System Suitability:
-
Inject the standard solution multiple times.
-
The relative standard deviation (RSD) for the peak areas of replicate injections should be not more than 2.0%.[4]
-
The tailing factor for the cetirizine peak should be not more than 1.5.[4]
5. Analysis:
-
Inject the sample solution into the chromatograph.
-
Identify the peaks of this compound and other impurities based on their retention times relative to the standard.
-
Calculate the amount of each impurity in the sample.
Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.
Caption: General workflow for the analysis of this compound using HPLC.
Conclusion
The analysis of this compound is a critical aspect of quality control for cetirizine drug products. While this guide does not present a direct inter-laboratory comparison, the compilation of data from various validated HPLC methods provides valuable insights for analytical scientists. The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired sensitivity, and the regulatory landscape. The provided experimental protocol and workflow can serve as a starting point for method development and validation activities.
References
- 1. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. ovid.com [ovid.com]
- 5. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






